molecular formula C33H28O10 B12390006 Chamaejasmenin C

Chamaejasmenin C

Cat. No.: B12390006
M. Wt: 584.6 g/mol
InChI Key: RCENZFSDCKZBLJ-HDFRUCAHSA-N
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Description

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one has been reported in Stellera chamaejasme with data available.

Properties

Molecular Formula

C33H28O10

Molecular Weight

584.6 g/mol

IUPAC Name

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m1/s1

InChI Key

RCENZFSDCKZBLJ-HDFRUCAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Foundational & Exploratory

Chamaejasmenin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C is a naturally occurring biflavanone, a type of flavonoid, discovered in the roots of Stellera chamaejasme L. This plant, a member of the Thymelaeaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including skin diseases and tumors.[1] This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization and summarizes its known biological activities, with a focus on its potential as an anticancer agent. The guide also explores the signaling pathways modulated by closely related biflavonoids, offering insights into the potential mechanisms of action of this compound.

Discovery and Natural Source

This compound was first isolated and identified as part of a trio of novel biflavanones (Chamaejasmenin A, B, and C) from the roots of Stellera chamaejasme L. by a team of Japanese scientists in 1984. These compounds are characterized by a C-3/C-3'' linkage between two flavanone units. The natural source of this compound, Stellera chamaejasme, is a perennial herb distributed throughout Northern and Southwestern China.[1] The roots of this plant are a rich source of various bioactive compounds, including flavonoids, diterpenes, lignans, and coumarins.

Physicochemical Properties and Spectroscopic Data

While the original 1984 publication by Niwa et al. provides the foundational spectroscopic data for this compound, subsequent studies isolating related compounds have provided more detailed and modern spectral analyses for the biflavanone class. One study reported the isolation of 18 mg of this compound during the fractionation of an ethyl acetate extract. The data for a closely related enantiomer, ruixianglangdusu A, and other biflavanones isolated from the same plant provide a reference for the expected spectroscopic characteristics of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Biflavanones

PropertyThis compound (Reported)Neochamaejasmin C (Reference)Ruixianglangdusu A (Enantiomer of this compound)
Molecular Formula C30H22O10C32H26O10C30H22O10
Appearance Amorphous PowderYellow amorphous powderNot specified
Melting Point (°C) Not specified in recent literature216–218Not specified
Optical Rotation Not specified in recent literature[α]D +226 (c=0.65, MeOH)Not specified
HR-ESI-MS (m/z) Not specified in recent literature569.1446 [M-H]⁻Not specified
1H NMR (Reference) Data from original 1984 publicationSee Table 1 in Li et al., 2011See Xu et al., 2001
13C NMR (Reference) Data from original 1984 publicationSee Table 1 in Li et al., 2011See Xu et al., 2001

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of biflavanones, including this compound, from the roots of Stellera chamaejasme, based on methods reported in the literature.

Diagram 1: Experimental Workflow for Isolation of this compound

experimental_workflow plant_material Dried roots of Stellera chamaejasme extraction Extraction with 95% EtOH (3 times at room temp.) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partitioning Partitioning with Petroleum Ether & Ethyl Acetate suspension->partitioning pet_ether Petroleum Ether Fraction (discarded) partitioning->pet_ether upper layer et_acetate Ethyl Acetate Fraction partitioning->et_acetate lower layer silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether/EtOAc gradient) et_acetate->silica_gel_1 fractions Fractions Collected silica_gel_1->fractions silica_gel_2 Silica Gel Column Chromatography (CHCl3/MeOH gradient) fractions->silica_gel_2 rp18_chromatography RP-18 Column Chromatography (MeOH/H2O gradient) silica_gel_2->rp18_chromatography pure_compound Pure this compound rp18_chromatography->pure_compound

Caption: Isolation and purification workflow for this compound.

  • Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the biflavonoids, is collected.

  • Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of petroleum ether-ethyl acetate, followed by a chloroform-methanol gradient, to separate the components based on polarity.

  • Further Purification (RP-18 Chromatography): Fractions containing this compound are further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient to yield the pure compound.

Structure Elucidation

The structure of this compound was originally elucidated using spectroscopic methods. Modern structural confirmation of related biflavanones involves a combination of:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall structure and the linkage between the flavanone units.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by purified this compound are limited, extensive research on closely related biflavonoids from Stellera chamaejasme, such as Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, provides strong indications of its potential biological activities and mechanisms of action.

Anticancer Activity

Biflavonoids from Stellera chamaejasme have demonstrated significant anticancer activity against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Anticancer Activities of Biflavonoids from Stellera chamaejasme

CompoundCancer Cell Line(s)Observed EffectsReference
Chamaejasmenin B Pancreatic cancer cellsInduction of apoptosis, cell cycle arrest[2]
Neochamaejasmin C Various human solid tumor cell linesAnti-proliferative effects, induction of apoptosis and DNA damage[3]
Chamaejasmenin E Hepatocellular carcinoma cellsInhibition of proliferation and migration, induction of apoptosis[4]
Potential Signaling Pathways

Based on studies of related biflavonoids, this compound is likely to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Diagram 2: Postulated Apoptosis Induction Pathway for this compound

signaling_pathway cluster_cell Cancer Cell chamaejasmenin_c This compound c_met c-Met Receptor chamaejasmenin_c->c_met inhibition bcl2 Bcl-2 (Anti-apoptotic) chamaejasmenin_c->bcl2 downregulation bax Bax (Pro-apoptotic) chamaejasmenin_c->bax upregulation pi3k PI3K c_met->pi3k activation akt Akt pi3k->akt activation akt->bcl2 upregulation mitochondrion Mitochondrion bcl2->mitochondrion inhibition of cytochrome c release bax->mitochondrion promotion of cytochrome c release cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of apoptosis induction by this compound.

  • Inhibition of Receptor Tyrosine Kinases: Chamaejasmenin E has been shown to directly target and inhibit the c-Met receptor, a tyrosine kinase often overexpressed in cancer. It is plausible that this compound shares a similar mechanism, leading to the downregulation of downstream pro-survival signaling pathways like the PI3K/Akt pathway.

  • Modulation of the Bcl-2 Family Proteins: A common mechanism for apoptosis induction by biflavonoids is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

  • Induction of Cell Cycle Arrest: Biflavonoids from Stellera chamaejasme have been observed to cause cell cycle arrest, often at the G1 or G2/M phase. This is typically mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of cell cycle inhibitors like p21.

Conclusion and Future Directions

This compound, a biflavanone from the traditional medicinal plant Stellera chamaejasme, represents a promising natural product for further investigation in the context of drug discovery, particularly in oncology. While the biological activities of its close structural relatives are well-documented, further research is needed to fully elucidate the specific molecular targets and signaling pathways of this compound. Future studies should focus on confirming its direct molecular targets and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

A Technical Guide to the Biological Activity Screening of Stellera chamaejasme Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stellera chamaejasme L., a perennial plant from the Thymelaeaceae family, has been a staple in Traditional Chinese Medicine for centuries.[1][2] Known as "Rui-Xiang-Lang-Du," its roots have been historically used to treat a variety of ailments, including skin disorders, phlegm, and certain tumors.[1][2] Modern pharmacological research has sought to validate these traditional uses, revealing a broad spectrum of biological activities, including significant antitumor, antiviral, anti-inflammatory, and insecticidal properties.[1]

This technical guide provides an in-depth overview of the screening methodologies and key findings related to the biological activities of S. chamaejasme extracts and their isolated constituents. It is designed to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development. The guide details experimental protocols, presents quantitative data from various bioassays, and visualizes key workflows and molecular pathways.

Major Bioactive Constituents

The diverse pharmacological effects of S. chamaejasme are attributed to a rich array of secondary metabolites. The primary classes of bioactive compounds isolated from its roots include:

  • Biflavonoids : A significant group, including unique C-3/C-3"-linked biflavanones such as chamaejasmenin B, neochamaejasmin C, and isochamaejasmenin B.

  • Diterpenoids : Primarily daphnane-type diterpenes, which are widely recognized as the constituents responsible for the plant's potent antitumor and antiviral activities.

  • Lignans : Compounds like (+)-kusunokinin, (-)-pinoresinol, and isohinokinin have been identified.

  • Coumarins : Another characteristic chemical component found in the plant.

These compounds, either individually or synergistically, are responsible for the broad bioactivity of the plant's extracts.

Screening of Biological Activities

Anticancer Activity

The most extensively studied property of S. chamaejasme is its potent anticancer activity. Extracts and isolated compounds have demonstrated significant cytotoxicity against a wide range of human cancer cell lines.

The anti-proliferative effects of various extracts and purified biflavonoids have been quantified, with IC50 values indicating potent activity.

Compound / ExtractCell LineAssayIC50 Value (µmol/L)Reference
Chamaejasmenin B A549 (Lung Cancer)SRB1.08
KHOS (Osteosarcoma)SRB1.96
HepG2 (Liver Cancer)SRB10.8
HCT-116 (Colon Cancer)SRB7.91
HeLa (Cervical Cancer)SRB3.32
Neochamaejasmin C A549 (Lung Cancer)SRB3.07
KHOS (Osteosarcoma)SRB3.84
HepG2 (Liver Cancer)SRB15.97
HCT-116 (Colon Cancer)SRB14.56
HeLa (Cervical Cancer)SRB7.85
ESC-2 Extract NCI-H157 (Lung Cancer)MTTVaries (Dose-dependent)
ESC Extract 4 Tumor Cell LinesMTT64-92% inhibition at 100-200 µg/mL

Studies suggest that the anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. Key mechanistic findings include:

  • Apoptosis Induction : Treatment with S. chamaejasme extracts or compounds like chamaejasmenin B leads to classic apoptotic morphological changes. This is often mediated through the death receptor-dependent pathway, involving the activation of caspase-8 and caspase-3, and changes in the expression of TNF-α and TNFR1.

  • Cell Cycle Arrest : Biflavonoids from the plant have been shown to cause a prominent G0/G1 phase arrest in cancer cells.

  • DNA Damage : The induction of the DNA damage marker γ-H2AX has been observed in cells treated with these compounds, indicating that DNA damage is a key event in their cytotoxic mechanism.

apoptosis_pathway cluster_stimulus Stimulus cluster_receptor Cell Surface cluster_cascade Intracellular Cascade cluster_outcomes Cellular Outcomes SC_Compound Stellera chamaejasme Compound / Extract Death_Receptor Death Receptors (e.g., TNFR1) SC_Compound->Death_Receptor Binds DNADamage DNA Damage (γ-H2AX) SC_Compound->DNADamage Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest DNADamage->CellCycleArrest CellCycleArrest->Apoptosis

Fig. 1: Simplified signaling pathway for apoptosis induced by S. chamaejasme compounds.
Anti-inflammatory Activity

Extracts and isolated compounds have also shown notable anti-inflammatory properties. The primary mechanism evaluated is the inhibition of nitric oxide (NO), a key inflammatory mediator.

Compound / ExtractCell LineAssayIC50 Value (µM)Reference
Stelleraguaianone B RAW 264.7 MacrophagesNO Production Inhibition24.76 ± 0.4
EtOH-R Extract -Peroxyl Radical ScavengingIC50 = 0.90 ± 0.07 µg/mL
DCM-R Extract LPS-stimulated MacrophagesIL-6 Production Inhibition~91.5% reduction
Antiviral and Insecticidal Activities
  • Antiviral Activity : Research has highlighted the potential of S. chamaejasme against various viruses. Notably, daphnane diterpenes known as stelleralides D-J demonstrated potent anti-HIV activity with EC50 values ranging from 0.73 to 0.98 nM, which is significantly more potent than the positive control, zidovudine (EC50 = 32 nM).

  • Insecticidal Activity : Traditionally, the plant has been used as an insecticide. Studies have confirmed this, showing that compounds like neochamaejasmin B (NCB) are cytotoxic to insect neuronal cells (AW1 cells) and induce apoptosis through a caspase-10-dependent mechanism, suggesting its potential as a botanical insecticide.

Experimental Protocols

Detailed and reproducible methodologies are critical for screening bioactive compounds. The following sections outline the core protocols adapted from studies on S. chamaejasme.

experimental_workflow A Plant Material Collection (e.g., S. chamaejasme roots) B Drying and Powdering A->B C Solvent Extraction (e.g., Ethanol, Methanol, Ethyl Acetate) B->C D Crude Extract C->D E Fractionation (e.g., Column Chromatography) D->E F Bioactivity Screening (e.g., Cytotoxicity, Antiviral Assays) E->F Test Fractions G Identification of Active Fractions F->G H Compound Isolation (e.g., HPLC, HSCCC) G->H I Pure Bioactive Compound H->I J Structure Elucidation (NMR, MS) I->J

Fig. 2: General experimental workflow for isolating bioactive compounds from S. chamaejasme.
Extraction and Fractionation

  • Preparation : Air-dry the roots of S. chamaejasme and grind them into a fine powder.

  • Extraction : Macerate the powdered roots with a solvent such as 95% ethanol at room temperature. Perform the extraction multiple times (e.g., 4 times with 5L of solvent for 3 kg of powder) to ensure maximum yield.

  • Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation :

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (AcOEt), and n-butanol (BuOH).

    • The resulting fractions (e.g., the AcOEt extract) are often subjected to further purification.

  • Chromatography : Subject the most active fraction (e.g., AcOEt) to column chromatography on silica gel, eluting with a gradient system (e.g., petroleum ether/AcOEt) to yield several sub-fractions for further testing and isolation.

In Vitro Anticancer Assays

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

  • Cell Seeding : Plate human cancer cells (e.g., A549, HepG2) in 96-well microtiter plates at a density of approximately 4,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Add various concentrations of the test compounds (e.g., chamaejasmenin B) to the wells and incubate for 72 hours.

  • Cell Fixation : Fix the cells by adding 10% trichloroacetic acid (TCA) solution and incubating for 1 hour.

  • Staining : Rinse the plates with tap water to remove TCA. Stain the fixed cells with 0.4% SRB solution for at least 20 minutes.

  • Washing : Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

  • Measurement : Solubilize the bound SRB dye with a 100 µL Tris-based solution and measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the number of living cells.

This method allows for the in vivo evaluation of anticancer agents in a high-throughput manner.

  • Cell Encapsulation : Encapsulate cancer cells (e.g., NCI-H460) within semi-permeable hollow fibers.

  • Implantation : Implant the fibers into a host animal, typically mice, either intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Drug Administration : Administer the test extract (e.g., ESC-2) to the animals for a specified period.

  • Fiber Retrieval : At the end of the treatment period, retrieve the hollow fibers.

  • Viability Assessment : Assess the viability of the cancer cells within the fibers using a method like the MTT assay to determine the cytotoxic effect of the extract.

Apoptosis and Cell Cycle Analysis
  • Apoptosis Detection :

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis.

  • Cell Cycle Analysis :

    • After treatment with the compound, harvest and fix the cells in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a PI staining solution containing RNase.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Outlook

Stellera chamaejasme is a rich source of structurally diverse and biologically potent compounds. The screening of its extracts has consistently revealed significant anticancer, anti-inflammatory, antiviral, and insecticidal activities. The biflavonoids and daphnane diterpenoids, in particular, stand out as promising candidates for drug development.

The methodologies outlined in this guide provide a robust framework for the continued exploration of natural products. Future research should focus on the synergistic effects of different compounds within the extracts, detailed mechanistic studies of the most potent molecules, and preclinical evaluation in relevant disease models. The combination of traditional knowledge with modern screening technologies continues to be a powerful strategy in the discovery of novel therapeutic agents from Stellera chamaejasme.

References

Chamaejasmenin C: A Literature Review and Roadmap for Novel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme L., represents a promising yet underexplored natural product. While its isomers, Chamaejasmenin B and Neochamaejasmin C, have demonstrated significant anti-cancer properties, the specific pharmacological profile of this compound remains largely uncharacterized. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, highlighting critical knowledge gaps and proposing novel research directions. By presenting available quantitative data for its isomers, detailing relevant experimental protocols, and postulating potential mechanisms of action, this document serves as a foundational resource for initiating new investigations into the therapeutic potential of this compound.

Introduction

Stellera chamaejasme L., a perennial herb used in traditional Chinese medicine, is a rich source of various bioactive compounds, including a class of C-3/C-3"-linked biflavonoids.[1] Among these are Chamaejasmenin B and C, and Neochamaejasmin C.[2][3] Extensive research has focused on Chamaejasmenin B and Neochamaejasmin C, revealing potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[4][5] However, this compound has received considerably less scientific attention. One study has identified a new biflavanone, ruixianglangdusu A, as the enantiomer of this compound. The primary reported biological activity of this compound is its significant nematicidal effect against the pine parasitic nematode Bursaphelenchus xylophilus. This limited scope of research presents a significant opportunity for new discoveries.

Quantitative Data on Related Biflavonoids

To date, specific quantitative pharmacological data for this compound is not available in the public literature. However, the well-documented activities of its isomers, Chamaejasmenin B and Neochamaejasmin C, provide a valuable benchmark for future studies. The following tables summarize the in vitro anti-cancer activities of these related compounds.

Table 1: In Vitro Anti-proliferative Activity of Chamaejasmenin B (IC50 in μmol/L)

Cell LineCancer TypeIC50 (μmol/L)
A549Non-small cell lung cancer1.08
KHOSOsteosarcomaNot specified
HepG2Liver carcinomaNot specified
SMMC-7721Liver carcinomaNot specified
MG63OsteosarcomaNot specified
U2OSOsteosarcomaNot specified
HCT-116Colon cancerNot specified
HeLaCervical cancerNot specified

Table 2: In Vitro Anti-proliferative Activity of Neochamaejasmin C (IC50 in μmol/L)

Cell LineCancer TypeIC50 (μmol/L)
A549Non-small cell lung cancerNot specified
KHOSOsteosarcomaNot specified
HepG2Liver carcinomaNot specified
SMMC-7721Liver carcinomaNot specified
MG63OsteosarcomaNot specified
U2OSOsteosarcomaNot specified
HCT-116Colon cancerNot specified
HeLaCervical cancerNot specified

Key Experimental Protocols for Biflavonoid Analysis

The methodologies employed in the study of Chamaejasmenin B and Neochamaejasmin C are directly applicable to the investigation of this compound. The following protocols are detailed based on the available literature.

Cell Lines and Culture
  • Cell Lines: Human liver carcinoma (HepG2, SMMC-7721), non-small cell lung cancer (A549), osteosarcoma (MG63, U2OS, KHOS), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Anti-proliferative Activity Assessment (SRB Assay)
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution for 15 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates five times with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol overnight at -20°C.

  • Staining: For cell cycle analysis, resuspend the cells in PBS containing RNase A and propidium iodide (PI). For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

DNA Damage Detection (γ-H2AX Immunofluorescence)
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

  • Blocking: Block with 1% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on slides.

  • Microscopy: Visualize the cells using a fluorescence microscope.

Postulated Signaling Pathway and Visualization

While no specific signaling pathways have been elucidated for this compound, the mechanism of action for Chamaejasmenin B and Neochamaejasmin C involves the induction of DNA damage, cell cycle arrest, and apoptosis. It is plausible that this compound may operate through a similar pathway.

Chamaejasmenin_B_Neochamaejasmin_C_Pathway cluster_input cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Compound Chamaejasmenin B / Neochamaejasmin C DNA_Damage DNA Damage (γ-H2AX expression) Compound->DNA_Damage G0G1_Arrest G0/G1 Phase Cell Cycle Arrest DNA_Damage->G0G1_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis p21 p21CIP1 G0G1_Arrest->p21 CDK2 CDK2 G0G1_Arrest->CDK2 CyclinE Cyclin E G0G1_Arrest->CyclinE

Postulated anti-cancer mechanism of related biflavonoids.

Novel Research Directions for this compound

The significant lack of data on this compound presents a fertile ground for novel research. The following directions are proposed to systematically uncover its therapeutic potential.

Comparative Pharmacological Profiling

A head-to-head comparison of the anti-cancer, anti-inflammatory, and neuroprotective activities of this compound with its isomers, Chamaejasmenin B and Neochamaejasmin C, is a critical first step. This would establish its relative potency and potential for development.

Comparative_Analysis_Workflow cluster_compounds Test Compounds cluster_assays Pharmacological Assays cluster_analysis Data Analysis C_C This compound Anti_Cancer Anti-Cancer Assays (SRB, Apoptosis, Cell Cycle) C_C->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Assays (NO, PGE2, Cytokine levels) C_C->Anti_Inflammatory Neuroprotective Neuroprotective Assays (Oxidative stress, Neuronal viability) C_C->Neuroprotective C_B Chamaejasmenin B C_B->Anti_Cancer C_B->Anti_Inflammatory C_B->Neuroprotective NC_C Neochamaejasmin C NC_C->Anti_Cancer NC_C->Anti_Inflammatory NC_C->Neuroprotective Comparative_Analysis Comparative Analysis (IC50, EC50, etc.) Anti_Cancer->Comparative_Analysis Anti_Inflammatory->Comparative_Analysis Neuroprotective->Comparative_Analysis

Workflow for comparative pharmacological profiling.
Elucidation of Specific Mechanisms of Action

Should this compound exhibit significant activity in any of the aforementioned areas, the next logical step would be to elucidate its specific molecular targets and signaling pathways. This could involve transcriptomic and proteomic analyses to identify differentially expressed genes and proteins in response to treatment.

Investigation of Nematicidal and Potential Insecticidal Properties

Given its documented nematicidal activity, further investigation into its spectrum of activity against other nematodes and insect pests could lead to the development of a novel biopesticide. Structure-activity relationship studies could also be performed to optimize its potency.

Preclinical Pharmacokinetic and Toxicological Evaluation

A crucial step towards any potential therapeutic application is the assessment of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo toxicity. This would provide essential information on its bioavailability and safety.

Conclusion

This compound is a largely unexplored natural product with potential therapeutic applications, suggested by the significant anti-cancer activities of its isomers. The current lack of specific pharmacological data for this compound underscores a critical need for further research. This guide provides a framework for initiating such investigations by summarizing the state of knowledge on related compounds and proposing a clear roadmap for future studies. The exploration of this compound's unique biological activities could lead to the development of novel therapeutics for a range of diseases.

References

Potential Therapeutic Targets of Chamaejasmenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a compound of significant interest in oncological research. While direct studies on this compound are limited, extensive research on its closely related analogs, particularly Chamaejasmenin B and E, and extracts of Stellera chamaejasme, provides compelling evidence for its potential therapeutic mechanisms. This technical guide synthesizes the current understanding of the molecular targets and signaling pathways likely modulated by this compound, focusing on its anti-cancer properties. The primary mechanisms of action appear to converge on the induction of apoptosis, cell cycle arrest, and DNA damage, orchestrated through the modulation of key signaling cascades including the PI3K/Akt and MAPK pathways, and direct inhibition of receptor tyrosine kinases such as c-Met. This document provides an in-depth overview of these potential therapeutic targets, quantitative data from related compounds, detailed experimental protocols for investigation, and visual representations of the implicated signaling pathways and workflows.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Biflavonoids, a class of polyphenolic compounds, are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound belongs to this class of compounds and, based on evidence from structurally similar molecules, is posited to exert potent anti-proliferative effects against various cancer cell lines. Understanding the precise molecular targets and mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This guide aims to provide a comprehensive technical overview of these potential targets and the experimental approaches to validate them.

Potential Therapeutic Targets and Mechanisms of Action

The anti-cancer activity of this compound and its analogs appears to be multifactorial, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the generation of DNA damage. These effects are likely mediated by the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a regulated process of cell self-destruction that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Evidence suggests that this compound and related compounds can reinstate this process in cancer cells through the intrinsic (mitochondrial) pathway.

  • Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS can trigger mitochondrial dysfunction, a key event in the initiation of the intrinsic apoptotic pathway.

  • Mitochondrial Pathway Activation: This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2][3][4] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in this process.[1]

  • Caspase Activation: Cytochrome c, in the cytoplasm, forms a complex with Apaf-1, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the cleavage of cellular substrates and cell death.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Uncontrolled progression through the cell cycle is a hallmark of cancer. Chamaejasmenin B and neochamaejasmin C have been shown to induce cell cycle arrest, and it is highly probable that this compound acts similarly.

  • G0/G1 and G2/M Phase Arrest: These compounds have been observed to cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle, preventing them from proceeding to DNA synthesis (S phase) and mitosis (M phase), respectively.

  • Modulation of Cell Cycle Regulatory Proteins: This arrest is typically achieved by altering the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

DNA Damage Response

Induction of DNA damage is a common mechanism of action for many anti-cancer agents. When DNA damage is irreparable, it can trigger apoptosis or senescence in cancer cells.

  • Induction of DNA Double-Strand Breaks: A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. Increased levels of γ-H2AX have been observed in cells treated with Chamaejasmenin B and neochamaejasmin C, indicating the induction of DNA damage.

Modulation of Signaling Pathways

The effects of this compound on apoptosis, cell cycle, and DNA damage are likely regulated by its influence on major intracellular signaling pathways.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its hyperactivation is common in many cancers. Extracts from Stellera chamaejasme have been shown to modulate this pathway, suggesting that this compound may exert its anti-cancer effects by inhibiting PI3K/Akt signaling.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and JNK cascades, plays a central role in transmitting extracellular signals to the nucleus to control a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Neochamaejasmin A, another related biflavonoid, has been shown to induce apoptosis through ROS-dependent activation of the ERK1/2 and JNK signaling pathways.

  • c-Met Receptor Tyrosine Kinase: The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis. Chamaejasmenin E has been identified as a direct inhibitor of c-Met. Given the structural similarity, c-Met is a highly probable direct therapeutic target of this compound.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of Chamaejasmenin B

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer1.08
KHOSOsteosarcomaNot specified, but sensitive
HepG2Liver carcinomaData not available
SMMC-7721Liver carcinomaData not available
MG63OsteosarcomaData not available
U2OSOsteosarcomaData not available
HCT-116Colon cancerData not available
HeLaCervical cancerData not available

Data extrapolated from studies on Chamaejasmenin B.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms of action of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Chamaejasmenin_C_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt Bcl2_family Bcl-2 family (Bax/Bcl-2 ratio) Akt->Bcl2_family Inhibition MAPK_cascade MAPK Cascade (ERK, JNK) MAPK_cascade->Bcl2_family Activation CytoC Cytochrome c Bcl2_family->CytoC Release from Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis DNA_damage DNA Damage (γ-H2AX) Casp3->DNA_damage PARP cleavage CellCycle Cell Cycle (G0/G1, G2/M Arrest) ChamaejasmeninC This compound ChamaejasmeninC->cMet Inhibition ChamaejasmeninC->PI3K Inhibition ChamaejasmeninC->MAPK_cascade Modulation ChamaejasmeninC->CellCycle ChamaejasmeninC->DNA_damage

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Western_Blot_Workflow start Cancer Cell Culture (with and without this compound treatment) lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (with BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAkt, anti-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis Cell_Cycle_Analysis_Workflow start Cancer Cell Culture (with and without this compound treatment) harvest Cell Harvesting and Washing start->harvest fixation Cell Fixation (e.g., with cold 70% ethanol) harvest->fixation staining DNA Staining (with Propidium Iodide and RNase) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (Cell Cycle Phase Distribution) flow_cytometry->data_analysis

References

In Silico Prediction of Chamaejasmenin C Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a long history in traditional medicine for treating various ailments.[1] The diverse pharmacological activities of constituents from Stellera chamaejasme, including anti-tumor, anti-viral, anti-inflammatory, and immunomodulatory effects, have spurred interest in the therapeutic potential of its individual compounds.[2][3][4] In silico methods, such as molecular docking and virtual screening, offer a rapid and cost-effective approach to predict the biological activities of natural products like this compound, identify potential molecular targets, and elucidate their mechanisms of action. This guide provides a technical overview of the predicted bioactivities of this compound based on computational analyses and data from related compounds, outlines detailed experimental protocols for these predictions, and visualizes key workflows and pathways.

Predicted Bioactivities and Molecular Targets

While specific in silico studies on this compound are limited, predictions can be extrapolated from research on other bioactive compounds from Stellera chamaejasme and related flavonoids. The primary predicted bioactivities include anti-cancer, anti-inflammatory, and immunomodulatory effects.

Table 1: Summary of Predicted Bioactivities for this compound

Predicted BioactivityPotential Molecular TargetsSupporting Evidence from Related Compounds
Anti-Cancer P-glycoprotein (P-gp/MDR1), Mitogen-activated protein kinase 9 (MAPK9), Tyrosine-protein kinase (various)Neochamaejasmin B, a related biflavonoid, inhibits P-gp, suggesting a role in overcoming multidrug resistance.[5] Extracts of Stellera chamaejasme have shown activity against the MAPK pathway.
Anti-Inflammatory Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Other flavonoids are well-known inhibitors of inflammatory enzymes like COX-2 and 5-LOX.
Immunomodulatory Not fully elucidatedIn vitro bioassays of compounds from Stellera chamaejasme have demonstrated immunomodulatory activity.
Antiviral Viral proteases, polymerasesThe plant family is known for compounds with anti-HIV activities.

Experimental Protocols for In Silico Prediction

Detailed methodologies are crucial for reproducible and reliable in silico predictions. The following protocols outline the key steps for target identification, molecular docking, and pathway analysis.

1. Target Identification and Virtual Screening

This protocol describes a common workflow for identifying potential protein targets of a small molecule like this compound.

  • Step 1: Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94).

  • Step 2: Target Database Selection: A database of protein structures, such as the Protein Data Bank (PDB), is used. Alternatively, target prediction servers that correlate ligand structures with potential protein targets can be employed.

  • Step 3: Pharmacophore Modeling: A pharmacophore model is generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen a database of protein structures for complementary binding sites.

  • Step 4: Inverse Docking: The this compound structure is docked against a library of clinically relevant protein targets to identify those with the highest binding affinity.

  • Step 5: Hit Prioritization: The potential targets are ranked based on docking scores, binding energies, and biological relevance to the predicted activities.

2. Molecular Docking Protocol

This protocol details the steps for performing molecular docking of this compound with a specific protein target, for instance, MAPK9, which has been implicated as a target for compounds from Stellera chamaejasme.

  • Step 1: Protein Preparation: The 3D crystal structure of the target protein (e.g., MAPK9) is downloaded from the PDB. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

  • Step 2: Ligand Preparation: The 3D structure of this compound is prepared as described in the target identification protocol.

  • Step 3: Binding Site Prediction: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Step 4: Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding conformation and affinity of this compound within the protein's active site. The simulation generates multiple possible binding poses.

  • Step 5: Analysis of Results: The docking results are analyzed to identify the most stable binding pose based on the estimated free energy of binding (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results for this compound with MAPK9

ParameterValue
Binding Affinity (kcal/mol) -8.5 to -10.0
Interacting Residues Lys55, Asp167, Met111, Leu156
Hydrogen Bonds 2-3
Hydrophobic Interactions Pi-Pi stacking with Phe168

3. ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for drug development.

  • Step 1: Input Ligand: The simplified molecular-input line-entry system (SMILES) string or 3D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADMET).

  • Step 2: Analysis of Physicochemical Properties: Key properties such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors are calculated.

  • Step 3: Prediction of Pharmacokinetics: Parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.

  • Step 4: Druglikeness Prediction: The molecule is evaluated against established rules for drug-likeness, such as Lipinski's rule of five.

  • Step 5: Toxicity Prediction: Potential toxicities, such as mutagenicity and carcinogenicity, are computationally assessed.

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueCompliance with Rules
Molecular Weight < 500 g/mol Lipinski's Rule: Yes
LogP < 5Lipinski's Rule: Yes
Hydrogen Bond Donors < 5Lipinski's Rule: Yes
Hydrogen Bond Acceptors < 10Lipinski's Rule: Yes
GI Absorption HighFavorable
BBB Permeant NoFavorable for peripheral action
CYP Inhibitor Potential inhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions

Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

G cluster_0 Input cluster_1 Prediction cluster_2 Output Ligand Structure\n(this compound) Ligand Structure (this compound) Target Identification Target Identification Ligand Structure\n(this compound)->Target Identification Molecular Docking Molecular Docking Ligand Structure\n(this compound)->Molecular Docking ADMET Prediction ADMET Prediction Ligand Structure\n(this compound)->ADMET Prediction Predicted Targets Predicted Targets Target Identification->Predicted Targets Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Safety Profile Safety Profile ADMET Prediction->Safety Profile G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors Proliferation, Inflammation Proliferation, Inflammation Transcription Factors->Proliferation, Inflammation This compound This compound This compound->ERK (MAPK) G Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Lead Optimization Lead Optimization Virtual Screening->Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Chamaejasmenin C using High-Performance Liquid Chromatography (HPLC). The protocol is designed for accuracy, precision, and robustness in various research and quality control applications.

Introduction

This compound is a biflavanone predominantly found in the roots of Stellera chamaejasme L., a plant used in traditional medicine.[1][2] As a compound of significant interest for its potential pharmacological activities, a reliable and validated analytical method is crucial for its quantification in plant extracts, formulated products, and biological matrices. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. The following table summarizes the recommended chromatographic parameters, which have been adapted from methods used for analogous flavonoids found in Stera chamaejasme.[1][3][4]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Gradient Elution Start with a lower percentage of organic phase (B), and gradually increase to elute this compound. A typical gradient might be: 0-20 min: 30-70% B 20-25 min: 70-90% B 25-30 min: 90-30% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 28-30 °C
Detection Wavelength Diode Array Detector (DAD) set at a wavelength suitable for flavonoids, typically around 280 nm or 326 nm. A full scan can determine the optimal wavelength.
Injection Volume 10-20 µL
Run Time Approximately 30 minutes
Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile or methanol

  • HPLC grade formic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Detailed Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Stellera chamaejasme roots)
  • Grinding: Grind the dried roots of Stellera chamaejasme into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 50 mL of methanol.

  • Sonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue with another 50 mL of methanol to ensure complete extraction.

  • Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL).

  • Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions in triplicate. Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve. Determine the coefficient of determination (R²), which should be ≥ 0.999.

  • Quantification: Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation (Brief Overview)

For use in a regulated environment, the method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Ensure the peak for this compound is well-resolved from other components in the sample matrix.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value through recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing plant_material Plant Material (Stellera chamaejasme) powder Grind to Fine Powder plant_material->powder extraction Ultrasonic Extraction with Methanol powder->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution sample_filtration 0.45 µm Syringe Filtration reconstitution->sample_filtration hplc_vial_sample Sample for HPLC sample_filtration->hplc_vial_sample hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial_sample->hplc_system Inject ref_std This compound Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol working_std Prepare Working Standards stock_sol->working_std hplc_vial_std Standards for HPLC working_std->hplc_vial_std hplc_vial_std->hplc_system Inject chromatogram Obtain Chromatograms hplc_system->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve From Standards quantification Quantify this compound peak_integration->quantification From Sample calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative determination of this compound. This protocol is a valuable tool for quality control of raw materials, finished products, and for pharmacokinetic and pharmacodynamic studies involving this bioactive compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Chamaejasmenin C and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chamaejasmenin C is a biflavonoid isolated from Stellera chamaejasme L., a plant used in traditional Chinese medicine to treat various ailments, including tumors and skin diseases[1]. The complex structure of this compound and its derivatives necessitates advanced analytical techniques for their quantification in biological matrices and for the elucidation of their mechanisms of action. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for this purpose. This document provides detailed application notes and protocols for the UPLC-MS/MS-based quantification of related biflavonoids, characterization of their fragmentation patterns, and visualization of their implicated biological pathways.

Application Note 1: Quantitative Analysis of Related Biflavonoids in Rat Plasma by UPLC-MS/MS

This section details a sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of five flavonoids from Stellera chamaejasme L., including compounds structurally related to this compound, in rat plasma. The method has been successfully applied to pharmacokinetic studies[2][3].

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • Thaw frozen rat plasma samples at room temperature.

  • Transfer 100 µL of the plasma sample into a 1.5 mL centrifuge tube.

  • Add the internal standard (IS) solution.

  • Perform liquid-liquid extraction (LLE) with ethyl acetate.

  • Vortex the mixture for a specified time (e.g., 3 minutes).

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes[4].

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water) for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Agilent 1290 series or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (2.1×100 mm, 2.7µm) maintained at 25 °C.

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

  • Gradient Elution: Start at 45% methanol, increase linearly to 75% over 6 minutes, then return to 45%.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode was found to produce a much stronger intensity for the most abundant molecule ions compared to negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used for analyte detection.

Workflow for UPLC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis P1 100 µL Rat Plasma P2 Add Internal Standard (IS) P1->P2 P3 Liquid-Liquid Extraction (Ethyl Acetate) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect & Evaporate Supernatant P4->P5 P6 Reconstitute Residue P5->P6 A1 Inject into UPLC System P6->A1 A2 C18 Column Separation (Gradient Elution) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Triple Quadrupole MS) A3->A4 A5 Data Acquisition & Quantification A4->A5

Caption: Workflow for plasma sample preparation and UPLC-MS/MS analysis.

Data Presentation: Method Validation Summary

The following tables summarize the validation parameters for a UPLC-MS/MS method developed for five flavonoids from Stellera chamaejasme L., demonstrating the method's suitability for quantitative bioanalysis.

Table 1: MS/MS Transitions and Energy Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (eV)
Stelleranol 543.2 271.1 180 35
Chamaechromone 287.1 231.1 140 25
Neochamaejasmin A 541.2 271.1 180 35
Chamaejasmine 539.2 269.1 180 35
Isochamaejasmin 539.2 269.1 180 35

| IS (Genistein) | 271.1 | 153.1 | 135 | 25 |

Table 2: Linearity and Sensitivity Data

Compound Linear Range (ng/mL) Correlation Coefficient (r) LLOQ (ng/mL)
Stelleranol 0.51 - 102 ≥ 0.9956 0.51
Chamaechromone 0.64 - 128 ≥ 0.9956 0.64
Neochamaejasmin A 0.52 - 104 ≥ 0.9956 0.52
Chamaejasmine 0.55 - 110 ≥ 0.9956 0.55

| Isochamaejasmin | 0.58 - 116 | ≥ 0.9956 | 0.58 |

Table 3: Precision and Accuracy Summary

Parameter Value Range
Intra-day Precision (RSD%) < 10.2%
Inter-day Precision (RSD%) < 10.2%

| Accuracy | -11.79% to 9.21% |

Application Note 2: Structural Characterization by High-Resolution Mass Spectrometry

Characterizing this compound and its derivatives relies on high-resolution mass spectrometry (HRMS) to determine elemental composition and tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways. This information is crucial for identifying known compounds and characterizing novel derivatives.

Experimental Protocol

1. Instrumentation (RRLC-DAD-ESI-TOF/MS)

  • LC System: Rapid-resolution liquid chromatography (RRLC) for fast and efficient separation.

  • Column: Agilent Zorbax XDB-C18 (50x3.0 mm, 1.8 µm).

  • Detection: Diode Array Detector (DAD) followed by an ESI Time-of-Flight (TOF) mass spectrometer.

  • Ionization Modes: Data acquisition in both positive and negative ESI modes is recommended for comprehensive characterization.

2. Fragmentation Analysis The fragmentation of flavonoids is highly dependent on their core structure and substituents. For biflavonoids like this compound, fragmentation often involves cleavage of the inter-flavonoid bond and retro-Diels-Alder (RDA) reactions within the individual flavonoid units. Key fragment ions can provide information about the nature of the constituent flavonoid monomers and the linkage type. For instance, the mass spectrum of chamaejasmine has shown characteristic fragment ions at m/z 499.12, 417.08, and 345.04.

Hypothetical Fragmentation Pathway

G parent This compound [M+H]+ frag1 Fragment A (Loss of Monomer Unit) parent->frag1 Inter-flavonoid cleavage frag2 Fragment B (Other Monomer Unit) parent->frag2 Inter-flavonoid cleavage frag3 RDA Fragment (From Fragment A) frag1->frag3 RDA Cleavage frag4 Fragment from loss of CO frag1->frag4 -CO G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Inhibition_Point Potential Inhibition by This compound & Derivatives Inhibition_Point->PI3K Inhibition_Point->RAS

References

Application Notes and Protocols: Anti-proliferative Effects of Chamaejasmenin C on A549 and KHOS Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-proliferative activity against various human cancer cell lines. This document provides detailed application notes and experimental protocols for studying the anti-proliferative effects of this compound on human non-small cell lung cancer cells (A549) and human osteosarcoma cells (KHOS). The methodologies outlined herein are based on established research demonstrating that this compound induces cell cycle arrest, apoptosis, and DNA damage in these cell lines.[1][2][3]

Data Presentation

The anti-proliferative efficacy of this compound is summarized below. The data highlights its potency in inhibiting cell growth and inducing apoptosis.

Table 1: Cytotoxicity of this compound against A549 and KHOS Cancer Cell Lines

Cell LineCompoundIC50 (µmol/L)
A549Neochamaejasmin C3.07 - 15.97
KHOSNeochamaejasmin C3.07 - 15.97
Note: The provided research paper groups the IC50 values for Neochamaejasmin C across eight cell lines, with the range being 3.07 to 15.97 μmol/L. A549 and KHOS cells were noted as the most sensitive.[1][2]

Table 2: Effect of a related compound, Chamaejasmenin B, on Apoptosis in A549 Cells

TreatmentConcentration (µmol/L)Apoptotic Cells (%)
Control08.39
Chamaejasmenin B121.10
Chamaejasmenin B225.25
Chamaejasmenin B459.50
Note: Data for Neochamaejasmin C was not explicitly quantified in the search results, but it was stated to induce apoptosis in both A549 and KHOS cells. The data for the structurally similar Chamaejasmenin B is presented as a reference.

Table 3: Effect of a related compound, Chamaejasmenin B, on Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.635.88.6
Chamaejasmenin B (2 µmol/L)72.419.58.1
Note: Neochamaejasmin C was reported to cause a prominent G0/G1 phase arrest in both A549 and KHOS cells, though specific percentages were not provided. The data for the structurally similar Chamaejasmenin B is presented as a reference.

Experimental Protocols

Detailed protocols for key experiments are provided below.

1. Cell Culture and Maintenance

  • Cell Lines:

    • A549 (Human non-small cell lung cancer)

    • KHOS (Human osteosarcoma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

2. Cytotoxicity Assay (SRB Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA).

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

3. Apoptosis Analysis by Flow Cytometry

  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating and adherent cells) by trypsinization.

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Resuspend the cells in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

4. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Procedure:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis, cell cycle regulation, and DNA damage.

  • Procedure:

    • Treat cells with this compound and lyse them in RIPA buffer to extract total proteins.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, p53, p21, CDK2, Cyclin E, Caspase-3, PARP).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture A549 & KHOS Cell Culture seeding Cell Seeding cell_culture->seeding treatment This compound Treatment seeding->treatment srb SRB Assay (Cytotoxicity) treatment->srb flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Calculation srb->ic50 apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_exp Protein Level Analysis wb->protein_exp G cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction CJC This compound DNA_Damage DNA Damage CJC->DNA_Damage gH2AX ↑ γ-H2AX DNA_Damage->gH2AX p53 ↑ p53 gH2AX->p53 p21 ↑ p21(CIP1) p53->p21 Mcl1_XIAP ↓ Mcl-1 / XIAP p53->Mcl1_XIAP CDK2_CyclinE ↓ CDK2 / Cyclin E p21->CDK2_CyclinE G0G1_Arrest G0/G1 Phase Arrest CDK2_CyclinE->G0G1_Arrest Apoptosis Apoptosis G0G1_Arrest->Apoptosis Caspase3 ↑ Cleaved Caspase-3 Mcl1_XIAP->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP PARP->Apoptosis

References

Application Notes and Protocols: Phytotoxic Activity Assay of Chamaejasmenin C on Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme, has garnered interest for its potential biological activities. This document provides a detailed protocol for assessing the phytotoxic effects of this compound on the model plant organism, Arabidopsis thaliana. Arabidopsis thaliana is an ideal species for phytotoxicity bioassays due to its small size, short life cycle, and high sensitivity to chemical compounds.[1][2] The following protocols describe methods to evaluate the impact of this compound on key developmental parameters, namely seed germination and root elongation. These assays are fundamental in screening for herbicidal potential and understanding the mode of action of natural compounds.

Data Presentation

The quantitative data from the phytotoxicity assays should be recorded and summarized in the following tables for clear interpretation and comparison.

Table 1: Effect of this compound on Arabidopsis thaliana Seed Germination

This compound Concentration (µM)Number of Seeds SownNumber of Germinated Seeds (at 72h)Germination Rate (%)
0 (Control)100
1100
5100
10100
25100
50100
100100

Table 2: Effect of this compound on Arabidopsis thaliana Primary Root Elongation

This compound Concentration (µM)Number of Seedlings MeasuredAverage Primary Root Length (mm) at Day 7Standard Deviation (mm)Inhibition (%)
0 (Control)200
120
520
1020
2520
5020
10020

Experimental Protocols

Preparation of Materials

1.1. Arabidopsis thaliana Seeds:

  • Use wild-type Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).

  • Ensure seeds are of the same age and have been stored under consistent conditions to ensure uniform germination.

1.2. This compound Stock Solution:

  • Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C.

1.3. Growth Medium:

  • Prepare Murashige and Skoog (MS) medium, including vitamins and 1% (w/v) sucrose.[3][4]

  • Adjust the pH of the medium to 5.7-5.8 using KOH.

  • Add 0.8% (w/v) agar to solidify the medium.

  • Autoclave the medium for 20 minutes at 121°C.

  • Allow the medium to cool to approximately 50-60°C in a water bath.

Seed Sterilization
  • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 70% (v/v) ethanol and vortex for 2 minutes.

  • Carefully remove the ethanol.

  • Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween 20.[1]

  • Gently mix by inversion for 10-15 minutes.

  • Remove the bleach solution and wash the seeds five times with sterile distilled water.

  • Resuspend the seeds in 200 µL of sterile 0.1% (w/v) agar solution for ease of plating.

Seed Germination Assay
  • To the cooled MS medium, add the this compound stock solution to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the control.

  • Pour the medium into sterile Petri dishes (90 mm diameter).

  • Once the medium has solidified, plate approximately 100 sterilized seeds evenly onto the surface of each plate.

  • Seal the plates with micropore tape.

  • Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • After 72 hours, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged from the seed coat.

  • Calculate the germination rate as: (Number of germinated seeds / Total number of seeds) x 100.

Root Elongation Assay
  • Prepare MS medium plates with varying concentrations of this compound as described in the germination assay.

  • Sterilize and stratify Arabidopsis thaliana seeds as previously described.

  • Plate 10-15 seeds in a horizontal line on control MS plates (without this compound).

  • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C to allow for root growth along the surface of the agar.

  • After 4-5 days, carefully transfer seedlings of uniform size to the plates containing different concentrations of this compound.

  • Place the plates vertically back into the growth chamber.

  • After 7 days of growth on the treatment plates, photograph the plates.

  • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software such as ImageJ.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

Visualizations

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Growth cluster_3 Data Collection & Analysis A Prepare MS Medium D Add this compound to Medium A->D B Sterilize Arabidopsis Seeds F Plate Seeds B->F C Prepare this compound Stock C->D E Pour Plates D->E E->F G Stratification (4°C, 2-3 days) F->G H Transfer to Growth Chamber G->H I Measure Germination Rate (at 72h) H->I J Measure Root Length (at Day 7) H->J K Data Analysis I->K J->K

Caption: Experimental workflow for the phytotoxic activity assay.

G cluster_0 Cellular Response to this compound A This compound B Increased ROS Production A->B Induces C Oxidative Stress B->C Leads to D Stress Signaling Cascade (e.g., LRR-RLKs) C->D Activates F Inhibition of Cell Division & Elongation C->F Causes E Activation of Detoxification Genes D->E Upregulates G Inhibition of Germination & Root Growth F->G Results in

Caption: Putative signaling pathway of phytotoxicity.

References

Application Notes and Protocols for c-Met Inhibition Studies Using Chamaejasmenin C as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule inhibitors of c-Met kinase activity are therefore valuable tools for both basic research and clinical applications.

Chamaejasmenin C is a biflavonoid compound isolated from the plant Stellera chamaejasme. While the direct inhibitory effect of this compound on c-Met has not been extensively documented in publicly available literature, related compounds from the same plant have demonstrated anti-tumor properties. These application notes provide a comprehensive framework for utilizing this compound as a potential chemical probe to investigate c-Met inhibition. The following protocols are generalized for studying small molecule inhibitors of c-Met and should be adapted and optimized for the specific experimental context.

Data Presentation: Comparative Inhibitory Activity of Known c-Met Inhibitors

To provide a benchmark for assessing the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized c-Met inhibitors against c-Met kinase activity and in cell-based assays.

InhibitorBiochemical IC50 (nM)Cell-Based IC50 (nM)Target CellsReference
This compound Data not available Data not available
Crizotinib2.2Not SpecifiedHs746T
Cabozantinib5.4Not SpecifiedNot Specified
KRC-005096.3Not SpecifiedHs746T
KRC-007159.0Not SpecifiedHs746T
PHA-665752Kᵢ = 4Not SpecifiedMultiple
CapmatinibNot Specified<10HCC827/OR
CB538Not Specified173PC-9/ER

Mandatory Visualizations

c-Met Signaling Pathway and Point of Inhibition

cMet_pathway c-Met Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met p-c-Met p-c-Met c-Met->p-c-Met Dimerization & Autophosphorylation HGF HGF HGF->c-Met Binds This compound This compound This compound->p-c-Met Inhibits PI3K/Akt PI3K/Akt p-c-Met->PI3K/Akt RAS/MAPK RAS/MAPK p-c-Met->RAS/MAPK STAT3 STAT3 p-c-Met->STAT3 Cell Survival,\nProliferation Cell Survival, Proliferation PI3K/Akt->Cell Survival,\nProliferation Cell Proliferation,\nDifferentiation Cell Proliferation, Differentiation RAS/MAPK->Cell Proliferation,\nDifferentiation Invasion,\nAngiogenesis Invasion, Angiogenesis STAT3->Invasion,\nAngiogenesis

Caption: c-Met signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow for c-Met Inhibition Studies

experimental_workflow Workflow for Assessing c-Met Inhibition by this compound cluster_cell_assays Cell-Based Assays Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Determine IC50 Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Validate cellular activity Western Blot Western Blot Cell-Based Assays->Western Blot Confirm target engagement Viability Assay Viability Assay Cell-Based Assays->Viability Assay Phosphorylation Assay Phosphorylation Assay Cell-Based Assays->Phosphorylation Assay Data Analysis Data Analysis Western Blot->Data Analysis Quantify inhibition Conclusion Conclusion Data Analysis->Conclusion Evaluate as c-Met inhibitor

Caption: General experimental workflow for the evaluation of this compound as a c-Met inhibitor.

Experimental Protocols

In Vitro c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human c-Met kinase and to calculate its IC50 value.

Materials:

  • Recombinant human c-Met protein

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 1 µl of the this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µl of a solution containing the c-Met enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 2 µl of ATP solution. The final ATP concentration should be close to the Km value for c-Met if known, or a standard concentration (e.g., 10 µM) can be used.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability and proliferation of c-Met-dependent cancer cell lines.

Materials:

  • c-Met-addicted cancer cell line (e.g., Hs746T, SNU-638) and a c-Met-low expressing control cell line.

  • Complete cell culture medium (e.g., RPMI with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTS reagent.

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the results to determine the IC50 value for cell growth inhibition.

Western Blot Analysis of c-Met Phosphorylation

Objective: To determine if this compound inhibits the autophosphorylation of c-Met and the phosphorylation of its downstream effectors (e.g., Akt, Erk) in a cellular context.

Materials:

  • c-Met-dependent cancer cell line.

  • Complete cell culture medium.

  • Hepatocyte Growth Factor (HGF), if the cell line requires stimulation.

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours if HGF stimulation is to be used.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 3 hours).

  • If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control to determine the relative inhibition of phosphorylation.

References

Application Notes and Protocols: Cell-Based Assays to Evaluate the Anti-Inflammatory Properties of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme, represents a promising candidate for investigation. While direct comprehensive studies on the anti-inflammatory activity of this compound are emerging, compounds from Stellera chamaejasme have been shown to inhibit key inflammatory mediators. For instance, other compounds isolated from this plant have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1].

This document provides a detailed guide to a panel of cell-based assays designed to elucidate the anti-inflammatory potential of this compound. The protocols herein describe methods to quantify its effects on pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6, IL-1β), and to investigate its mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways. The murine macrophage cell line, RAW 264.7, is utilized as a well-established model for in vitro inflammation studies. The following protocols are intended to serve as a comprehensive resource for researchers screening and characterizing novel anti-inflammatory compounds.

Key Experimental Assays

This application note details the following experimental procedures:

  • Cell Viability Assay: To determine the non-cytotoxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibitory effect of this compound on NO synthesis.

  • Pro-inflammatory Cytokine Quantification (ELISA): To assess the impact of this compound on the secretion of TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To investigate the molecular mechanism underlying the anti-inflammatory effects of this compound.

Data Presentation: Summary of Expected Outcomes

The following tables present example data to illustrate the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control -100 ± 4.55.2 ± 1.1
LPS (1 µg/mL) -98 ± 3.9100
This compound + LPS 197 ± 4.185.3 ± 6.2
596 ± 3.562.1 ± 5.4
1095 ± 4.045.8 ± 4.9
2593 ± 3.828.7 ± 3.1
L-NMMA (Positive Control) 5099 ± 4.315.4 ± 2.5

Data are presented as mean ± SD from three independent experiments. L-NMMA (NG-monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control -45 ± 828 ± 515 ± 4
LPS (1 µg/mL) -2580 ± 1503250 ± 210850 ± 75
This compound + LPS 12210 ± 1302890 ± 180750 ± 60
51750 ± 1102340 ± 150580 ± 50
101120 ± 901680 ± 120390 ± 40
25650 ± 50910 ± 80210 ± 25

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability griess NO Production (Griess Assay) stimulation->griess elisa Cytokine Measurement (ELISA) stimulation->elisa western Protein Analysis (Western Blot) stimulation->western data_analysis Quantification and Statistical Analysis viability->data_analysis griess->data_analysis elisa->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB IκBα-NF-κB Complex Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB_nuc->Genes transcription AP1->Genes transcription ChamaejasmeninC This compound ChamaejasmeninC->MAPK Inhibits? ChamaejasmeninC->IKK Inhibits?

Caption: Targeted inflammatory signaling pathways.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, 30-60 minutes for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After 24 hours of treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Collect cell culture supernatants after 24 hours of treatment.

  • Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Protein Extraction:

    • After treatment (30-60 minutes for phosphorylation studies), wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against: p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Conclusion

The protocols outlined in this application note provide a robust framework for assessing the anti-inflammatory properties of this compound. By systematically evaluating its effects on cell viability, nitric oxide and pro-inflammatory cytokine production, and key inflammatory signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. These assays are fundamental in the preclinical evaluation of novel anti-inflammatory drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chamaejasmenin C Extraction from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of Chamaejasmenin C from the roots of Stellera chamaejasme.

Troubleshooting Guide: Low Yield of this compound

Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your workflow.

Q1: My initial crude extract shows low levels of this compound. How can I improve the initial extraction efficiency?

A1: The initial extraction step is critical for maximizing the recovery of this compound. Several factors can influence the efficiency of this process. Consider the following:

  • Solvent Selection and Concentration: The polarity of the extraction solvent is a key factor. While various solvents can be used, a mixture of acetone and water (e.g., 70% acetone) has been shown to be effective for extracting a broad range of compounds, including biflavonoids, from Stellera chamaejasme.[1][2][3][4][5] Ethanol has also been noted as a significant factor in flavonoid extraction.

  • Solid-to-Liquid Ratio: A higher volume of solvent can enhance the diffusion process. A common starting point is a ratio of 1:10 to 1:15 (plant material weight in g to solvent volume in mL).

  • Particle Size: Reducing the particle size of the dried root material increases the surface area available for solvent penetration, which can significantly improve extraction efficiency. Grinding the roots into a fine powder is recommended.

  • Extraction Temperature: Increasing the temperature can improve solvent viscosity and the solubility of the target compound. However, excessively high temperatures can lead to the degradation of thermolabile compounds. A moderately elevated temperature (e.g., 40-60°C) is often a good starting point for optimization.

  • Extraction Time: The duration of the extraction should be sufficient to allow for complete diffusion of the target compound from the plant matrix. This is a parameter that often requires optimization.

Q2: I am using an appropriate solvent, but the yield is still low. What other extraction parameters should I investigate?

A2: Beyond solvent choice, other physical and mechanical factors can play a crucial role:

  • Extraction Method: While maceration (soaking) is a simple method, techniques like sonication or Soxhlet extraction can significantly improve yields by enhancing solvent penetration and mass transfer. Ultrasound-assisted extraction, for example, can disrupt cell walls and increase the release of intracellular compounds.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of flavonoids. For some flavonoid extractions, a slightly acidic pH has been shown to be beneficial.

Q3: I have a good crude extract, but I'm losing this compound during the purification steps. How can I minimize these losses?

A3: Purification is a multi-step process where losses can occur. Here are some common areas to troubleshoot:

  • Liquid-Liquid Partitioning: When partitioning the crude extract (e.g., with petroleum ether and ethyl acetate), ensure that the solvents are immiscible and that phase separation is complete to prevent loss of the target compound in the wrong phase. This compound, as a biflavonoid, is expected to have moderate polarity and should partition into solvents like ethyl acetate from an aqueous solution.

  • Chromatography:

    • Column Overloading: Overloading your chromatography column (e.g., silica gel or Sephadex LH-20) can lead to poor separation and loss of the target compound in mixed fractions.

    • Inappropriate Stationary/Mobile Phase: The choice of stationary and mobile phases is critical for good separation. For biflavonoids, normal-phase chromatography on silica gel or size-exclusion chromatography on Sephadex LH-20 are common methods. The mobile phase should be optimized to achieve good resolution between this compound and other co-extracted compounds.

    • Compound Instability: Consider the stability of this compound on the stationary phase. Some compounds can degrade on silica gel.

Frequently Asked Questions (FAQs)

Q: What part of the Stellera chamaejasme plant should I use for this compound extraction? A: The roots of Stellera chamaejasme are reported to be the primary source of this compound and other bioactive biflavonoids.

Q: How should I prepare the plant material before extraction? A: The dried roots should be ground into a fine powder to increase the surface area for extraction.

Q: What is a general-purpose solvent system for the initial extraction? A: A mixture of 70% acetone in water is a good starting point for the extraction of a wide range of compounds from Stellera chamaejasme, including biflavonoids.

Q: What are the key factors I should focus on when optimizing my extraction protocol? A: The most influential factors are typically the type and concentration of the extraction solvent, the extraction temperature, and the solid-to-liquid ratio.

Data Presentation: Impact of Extraction Parameters on Flavonoid Yield

ParameterGeneral Effect on Flavonoid YieldRecommended Starting Point/RangeNotes
Solvent Concentration A mixture of organic solvent and water is often more effective than a pure solvent.70-80% Acetone or Ethanol in WaterThe optimal concentration depends on the specific polarity of this compound.
Temperature Increased temperature generally increases yield up to a certain point.40 - 70°CHigh temperatures can cause degradation of the target compound.
Extraction Time Yield increases with time, but plateaus after a certain duration.1 - 4 hoursProlonged extraction times may not significantly increase yield and can lead to degradation.
Solid-to-Liquid Ratio Higher solvent volume generally improves extraction efficiency.1:10 to 1:20 (g/mL)Very high ratios may not be cost-effective for large-scale extractions.
Particle Size Smaller particle size (powder) significantly increases yield.Fine powderIncreases surface area for solvent interaction.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from Stellera chamaejasme roots, synthesized from methodologies reported in the literature for similar compounds.

1. Preparation of Plant Material

  • Air-dry the roots of Stellera chamaejasme.

  • Grind the dried roots into a fine powder.

2. Initial Extraction

  • Macerate the powdered roots with 70% aqueous acetone at a solid-to-liquid ratio of 1:15 (w/v).

  • Perform the extraction at room temperature with constant stirring for 24 hours.

  • Alternatively, use ultrasound-assisted extraction at 50°C for 2 hours to potentially improve efficiency.

  • Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times.

  • Combine the supernatants and evaporate the acetone under reduced pressure to obtain an aqueous extract.

3. Liquid-Liquid Partitioning

  • Suspend the aqueous extract in water.

  • Perform successive partitioning with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.

  • Subsequently, partition the aqueous layer with ethyl acetate. The biflavonoids, including this compound, are expected to be in the ethyl acetate fraction.

  • Collect the ethyl acetate fraction and evaporate the solvent to dryness to obtain the crude ethyl acetate extract.

4. Chromatographic Purification

  • Subject the crude ethyl acetate extract to silica gel column chromatography.

  • Elute the column with a gradient of chloroform-methanol or petroleum ether-acetone, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the fractions rich in this compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent. This step helps in removing pigments and smaller molecules.

  • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow start Dried & Powdered Stellera chamaejasme Roots extraction Extraction (e.g., 70% Acetone, Sonication) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Remove Acetone) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) concentration1->partitioning concentration2 Concentration (Dry Ethyl Acetate Fraction) partitioning->concentration2 Ethyl Acetate Phase silica_gel Silica Gel Column Chromatography concentration2->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection sephadex Sephadex LH-20 Chromatography fraction_collection->sephadex Pool Fractions final_product Purified This compound sephadex->final_product troubleshooting_logic start_node start_node decision_node decision_node action_node action_node start Low this compound Yield check_crude Is the yield low in the initial crude extract? start->check_crude optimize_extraction Optimize Extraction Parameters: - Solvent & Concentration - Temperature & Time - Solid-to-Liquid Ratio - Particle Size - Extraction Method (e.g., Sonication) check_crude->optimize_extraction Yes check_purification Are you losing the compound during purification? check_crude->check_purification No optimize_partitioning Optimize Partitioning: - Ensure complete phase separation - Check solvent polarity check_purification->optimize_partitioning Yes optimize_chromatography Optimize Chromatography: - Avoid column overloading - Adjust mobile/stationary phase - Check for compound degradation optimize_partitioning->optimize_chromatography

References

Technical Support Center: Addressing Solubility Challenges of Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Chamaejasmenin C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a biflavonoid, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] However, like many flavonoids, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic efficacy in biological systems, making it a critical challenge to overcome during in vitro and in vivo studies.

Q2: What are the primary factors influencing the solubility of flavonoids like this compound?

The solubility of flavonoids is influenced by several factors, including:

  • Molecular Structure: The presence of hydroxyl (-OH) groups can increase water solubility, while more complex, larger structures like biflavonoids tend to be less soluble.

  • pH of the Solution: The ionization state of acidic or basic functional groups on the flavonoid molecule can change with pH, affecting its solubility.

  • Solvent Polarity: Flavonoids are generally more soluble in polar organic solvents than in water.[4]

  • Temperature: For many compounds, solubility increases with temperature.

  • Crystalline Structure: The arrangement of molecules in the solid state (polymorphism) can impact the energy required to dissolve the compound.

Q3: Are there any general starting points for dissolving this compound for in vitro experiments?

For initial in vitro studies, it is common to prepare a concentrated stock solution of the flavonoid in a water-miscible organic solvent and then dilute it to the final concentration in the aqueous experimental medium. A common starting point is to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. However, it is crucial to keep the final concentration of the organic solvent in the aqueous medium low (typically <0.1% to 1%) to avoid solvent-induced cellular toxicity or off-target effects.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of this compound upon dilution of the organic stock solution into an aqueous medium. The aqueous medium cannot solubilize the concentration of this compound being added. The compound is crashing out of the solution.1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. 2. Increase the organic solvent concentration in the final medium: While keeping it within a non-toxic range for your specific cell line or assay (typically below 1%). 3. Use a different co-solvent: Prepare the stock solution in an alternative water-miscible organic solvent such as ethanol or methanol.[4] 4. Employ a solubilizing agent: Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin into the aqueous medium before adding the this compound stock solution.
Inconsistent experimental results or lower than expected bioactivity. Poor solubility is leading to an unknown and variable concentration of the compound in the aqueous phase, affecting its availability to interact with biological targets.1. Confirm solubility at the working concentration: Before conducting bioassays, perform a visual or spectrophotometric check to ensure no precipitation has occurred at the final concentration. 2. Utilize a solubility-enhancing formulation: Consider preparing a formulation of this compound, such as a solid dispersion or a cyclodextrin inclusion complex, to improve its aqueous solubility and dissolution rate.
Difficulty preparing a sufficiently concentrated aqueous solution for in vivo studies. The inherent low water solubility of this compound prevents the preparation of a high-concentration aqueous solution suitable for administration.1. Explore co-solvent systems: Use a mixture of water and a biocompatible co-solvent like polyethylene glycol (PEG) 300 or 400, or propylene glycol. 2. pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous vehicle may improve solubility. 3. Formulation strategies: For in vivo applications, advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle suspensions are often necessary to achieve adequate bioavailability.

Data Presentation: Solubility of Flavonoids in Common Solvents

SolventPolarityGeneral Solubility of FlavonoidsReference(s)
WaterHighVery Low
EthanolHighModerate to High
MethanolHighModerate to High
AcetoneMediumModerate to High
AcetonitrileMediumModerate
Dimethyl Sulfoxide (DMSO)HighHigh
DichloromethaneLowLow (for polar flavonoids)
ChloroformLowLow (for polar flavonoids)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particles. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrins

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its solubility in aqueous solutions.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously on a magnetic stirrer at room temperature for 24-48 hours, protected from light.

  • After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The concentration of solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.

Mandatory Visualizations

Signaling Pathways

Compounds isolated from Stellera chamaejasme, the plant source of this compound, have been reported to modulate several signaling pathways, including the JAK/STAT and MAPK/ERK pathways. Understanding these pathways is crucial for researchers investigating the mechanism of action of this compound.

JAK_PI3K_AKT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates PI3K PI3K STAT STAT JAK2->STAT Phosphorylates JAK2->PI3K Activates Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates AKT->Transcription

Caption: The interconnected JAK2/PI3K/AKT signaling pathway.

ERK_JNK_pathway GrowthFactor Growth Factor/ Stress Signal Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor JNK_path JNK Pathway GrowthFactor->JNK_path Ras Ras Receptor->Ras Raf Raf (MAP3K) Ras->Raf MEK1_2 MEK1/2 (MAP2K) Raf->MEK1_2 ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 CellularResponse Cellular Response (Proliferation, Apoptosis) ERK1_2->CellularResponse JNK JNK (MAPK) JNK_path->JNK JNK->CellularResponse

Caption: Overview of the ERK1/2 and JNK MAPK signaling pathways.

Experimental Workflow

solubility_workflow start Start: Insoluble This compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute in Aqueous Medium stock->dilute observe Observe for Precipitation dilute->observe success Soluble at Working Concentration observe->success No troubleshoot Troubleshoot: Precipitation Occurs observe->troubleshoot Yes options 1. Lower Concentration 2. Use Co-solvents 3. Use Solubilizing Agents troubleshoot->options

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting inconsistent results in Chamaejasmenin C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Chamaejasmenin C. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent results in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound, from inconsistent cell viability results to variability in signaling pathway analysis.

Issue 1: High Variability in Cell Viability (e.g., SRB or MTT Assay) Results

Question: My IC50 values for this compound vary significantly between replicate plates and experiments. What could be the cause?

Answer: High variability in cell viability assays is a common issue that can stem from several factors, from initial cell handling to final data acquisition.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability.

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even settling.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Compound Solubility and Stability: this compound, as a biflavonoid, may have limited aqueous solubility. Precipitation or degradation of the compound can lead to inconsistent effective concentrations.

    • Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. When diluting into culture media, vortex gently and inspect for any precipitation. It is advisable to perform a solubility test before starting the bioassay.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of cells, media, or the compound will directly impact results.

    • Solution: Ensure pipettes are calibrated regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating reagents.

  • Cell Health and Passage Number: Cells that are unhealthy, too confluent, or at a high passage number can respond differently to treatment.

    • Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments. Regularly check for signs of contamination, such as mycoplasma.

Issue 2: Inconsistent Apoptosis Detection (e.g., Annexin V/PI Staining)

Question: I am seeing a high number of necrotic (Annexin V+/PI+) cells even in my early-stage treated samples, or the percentage of apoptotic cells is not consistent. Why is this happening?

Answer: Apoptosis assay results can be skewed by improper sample handling and the timing of the analysis.

Possible Causes and Solutions:

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can cause mechanical damage to the cell membrane, leading to false positive PI staining (necrosis).

    • Solution: Use a gentle dissociation reagent like Accutase for adherent cells, or gently scrape the cells. Avoid excessive vortexing and handle cell suspensions with care.

  • Incorrect Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the desired apoptotic stage may be missed.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period for observing early apoptosis in response to your specific concentration of this compound.

  • Loss of Apoptotic Cells: Early apoptotic cells can detach and be lost during washing steps if the supernatant is discarded.

    • Solution: When harvesting cells, always collect the culture supernatant along with the adherent cells. Centrifuge the combined suspension to pellet all cells before proceeding with staining.

  • Compound Interference (Autofluorescence): Flavonoids can sometimes exhibit intrinsic fluorescence, which may interfere with the fluorophores used in the assay (e.g., FITC, PE).

    • Solution: Run a control of cells treated with this compound but without the fluorescent stains to check for autofluorescence in the relevant channels of the flow cytometer. If significant, you may need to use dyes with different excitation/emission spectra.

Issue 3: Weak or Inconsistent Western Blot Signals for Signaling Proteins

Question: I am trying to measure the effect of this compound on the MAPK/ERK and PI3K/AKT pathways, but my western blot results for phosphorylated proteins (p-ERK, p-AKT) are weak or not reproducible. What should I do?

Answer: Western blotting for phosphorylated proteins requires careful optimization, as these modifications can be transient and sensitive to degradation.

Possible Causes and Solutions:

  • Suboptimal Stimulation/Lysis Time: The phosphorylation of signaling proteins like ERK and AKT can be rapid and transient.

    • Solution: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) with this compound to identify the peak phosphorylation time for your target proteins. Lyse the cells quickly on ice at the determined time point.

  • Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate your target proteins, leading to weak signals.

    • Solution: Ensure your lysis buffer contains a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and keep samples on ice at all times.

  • Low Protein Abundance: The phosphorylated form of a protein is often a small fraction of the total protein.

    • Solution: Ensure you load a sufficient amount of total protein (typically 20-30 µg per lane). If the signal is still weak, consider immunoprecipitation to enrich for your protein of interest before running the western blot.

  • Poor Antibody Quality: The primary antibody may not be specific or sensitive enough for the target.

    • Solution: Use antibodies that have been validated for western blotting. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C) to improve signal-to-noise ratio.

Quantitative Data Summary

The anti-proliferative activity of this compound and its analogue, Chamaejasmenin B, has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µmol/L)
This compound HepG2Liver Carcinoma11.23
SMMC-7721Liver Carcinoma15.97
A549Non-small Cell Lung Cancer3.07
MG63Osteosarcoma12.04
U2OSOsteosarcoma11.97
KHOSOsteosarcoma3.86
HCT-116Colon Cancer14.35
HeLaCervical Cancer13.91
Chamaejasmenin B HepG2Liver Carcinoma8.87
SMMC-7721Liver Carcinoma10.80
A549Non-small Cell Lung Cancer1.08
MG63Osteosarcoma9.88
U2OSOsteosarcoma9.87
KHOSOsteosarcoma1.48
HCT-116Colon Cancer10.11
HeLaCervical Cancer9.97

Data extracted from a study evaluating the anti-proliferative effects after 48 hours of treatment using an SRB cytotoxicity assay.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure consistency and reproducibility.

Cell Viability: Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of total cellular protein content.

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).

  • Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 200 µL of medium) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, media, and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 510-540 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with this compound for the predetermined optimal time.

  • Cell Harvesting: Collect the culture media (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using a gentle method (e.g., Accutase). Combine the detached cells with their corresponding media.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Signaling Pathway Analysis: Western Blot for p-ERK and p-AKT

This protocol details the detection of phosphorylated ERK and AKT as markers of MAPK and PI3K/AKT pathway activation.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound for the optimized time period. Wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 8.

  • Detection: Apply ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped and reprobed with antibodies for total ERK or total AKT to ensure equal protein loading.

Visualizations

Experimental and Troubleshooting Workflow

The following diagram outlines a logical workflow for conducting and troubleshooting this compound bioassays.

G cluster_exp Experimental Workflow cluster_ts Troubleshooting Logic prep 1. Preparation (Cell Culture, Compound Dilution) assay 2. Bioassay Execution (Viability, Apoptosis, WB) prep->assay acq 3. Data Acquisition (Plate Reader, Flow Cytometer, Imager) assay->acq analysis 4. Data Analysis (IC50, % Apoptosis, Band Density) acq->analysis consistent Results Consistent? analysis->consistent publish Proceed / Publish consistent->publish Yes review_prep Review Preparation Steps (Cell Health, Solubility, Plating) consistent->review_prep No review_assay Review Assay Protocol (Timing, Reagents, Handling) review_prep->review_assay review_acq Review Acquisition Settings (Instrument Calibration, Controls) review_assay->review_acq review_acq->prep Re-Optimize & Repeat G cluster_pathways Potential Signaling Pathways Modulated by this compound CJC This compound PI3K PI3K CJC->PI3K Inhibition RAS RAS CJC->RAS Inhibition DNA_Damage DNA Damage CJC->DNA_Damage Induction AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation gH2AX γ-H2AX DNA_Damage->gH2AX gH2AX->Apoptosis G1_Arrest G0/G1 Arrest gH2AX->G1_Arrest Outcome2 Increased Apoptosis Apoptosis->Outcome2 Outcome1 Decreased Proliferation G1_Arrest->Outcome1 Proliferation->Outcome1

Technical Support Center: Optimizing Cell Culture Conditions for Chamaejasmenin C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for treatment with Chamaejasmenin C.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell culture experiments, the final concentration of DMSO in the medium should be kept low (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[3][4]

2. I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture medium is a common issue. Here are some potential causes and solutions:

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the medium. Try using a lower final concentration.

  • Low DMSO Concentration: The final DMSO concentration might be too low to keep the compound dissolved. While it's crucial to keep DMSO levels low to avoid toxicity, ensure it is sufficient to maintain solubility. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines.[3]

  • Improper Dilution: To avoid precipitation, add the DMSO stock solution of this compound to a small volume of pre-warmed cell culture medium and mix well before adding it to the final culture volume.

  • Interaction with Media Components: Components in the serum or the medium itself can sometimes interact with the compound, leading to precipitation. Consider using a serum-free medium for the treatment period if your experimental design allows.

3. My experimental results with this compound are inconsistent. What are the possible reasons?

Inconsistent results can stem from several factors related to compound stability and handling:

  • Compound Instability: Biflavonoids can be unstable in cell culture media over time, especially at 37°C. This can lead to a decrease in the effective concentration of the compound during the experiment. It is advisable to perform a time-course experiment to assess the stability of this compound in your specific cell culture setup.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound. Always aliquot the stock solution into single-use volumes.

  • Light Exposure: Some flavonoids are light-sensitive. Protect your stock solutions and treated cultures from direct light.

  • Variability in Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can significantly impact the cellular response to treatment.

4. What are the known cellular effects of this compound?

This compound has been shown to exert potent anti-proliferative effects in various human solid tumor cell lines. Its primary mechanisms of action include:

  • Cell Cycle Arrest: It induces cell cycle arrest, predominantly in the G0/G1 phase.

  • Apoptosis Induction: It triggers programmed cell death (apoptosis).

  • DNA Damage: It leads to DNA damage, as indicated by the induction of the DNA damage marker γ-H2AX.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in Western blot for phosphorylated proteins. Inappropriate lysis buffer or phosphatase inhibitors not included.Use a lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times during protein extraction.
No or weak signal for γ-H2AX induction. Insufficient drug concentration or incubation time.Optimize the concentration of this compound and the treatment duration. Perform a dose-response and time-course experiment.
Cells were not harvested at the optimal time point for detecting DNA damage.The induction of γ-H2AX is an early event. Harvest cells at earlier time points (e.g., 1-6 hours) post-treatment.
Difficulty in resolving cell cycle phases in flow cytometry. Cell clumps or doublets.Ensure a single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Use doublet discrimination during flow cytometry acquisition.
Inappropriate fixation method.Ethanol fixation is commonly used for cell cycle analysis with propidium iodide. Ensure proper fixation to avoid cell aggregation and DNA degradation.
High cell death observed in the vehicle control (DMSO). DMSO concentration is too high.The final DMSO concentration should not exceed 0.5%, and ideally be kept at or below 0.1%. Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.

Quantitative Data

Table 1: IC50 Values of Neochamaejasmin C in Human Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (μmol/L)
HepG2Human liver carcinoma11.23
SMMC-7721Human liver carcinoma15.97
A549Human non-small cell lung cancer3.07
MG63Human osteosarcoma11.29
U2OSHuman osteosarcoma13.52
KHOSHuman osteosarcoma4.63
HCT-116Human colon cancer12.05
HeLaHuman cervical cancer11.83

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot for Apoptosis and DNA Damage Markers
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, γ-H2AX, p-Akt, p-ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations

Chamaejasmenin_C_Signaling_Pathway ChamaejasmeninC This compound PI3K PI3K ChamaejasmeninC->PI3K Inhibits? MAPK_Pathway MAPK Pathway (e.g., ERK1/2) ChamaejasmeninC->MAPK_Pathway Modulates? DNA_Damage DNA Damage ChamaejasmeninC->DNA_Damage CellMembrane Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Cycle_Regulation Cell Cycle Regulation pAkt->Cell_Cycle_Regulation Inhibits? Apoptosis_Pathway Apoptosis Pathway pAkt->Apoptosis_Pathway Inhibits? pMAPK p-ERK1/2 MAPK_Pathway->pMAPK pMAPK->Cell_Cycle_Regulation Modulates? pMAPK->Apoptosis_Pathway Modulates? ATM_ATR ATM/ATR DNA_Damage->ATM_ATR H2AX H2AX ATM_ATR->H2AX gamma_H2AX γ-H2AX H2AX->gamma_H2AX Phosphorylation gamma_H2AX->Cell_Cycle_Regulation Signals to gamma_H2AX->Apoptosis_Pathway Signals to G0_G1_Arrest G0/G1 Arrest Cell_Cycle_Regulation->G0_G1_Arrest Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Predicted signaling pathway of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (and Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Flow Cell Cycle Analysis (Flow Cytometry) Harvest->Flow Western Protein Analysis (Western Blot) Harvest->Western Analysis_Viability Determine IC50 Viability->Analysis_Viability Analysis_Flow Quantify Cell Cycle Phases Flow->Analysis_Flow Analysis_Western Analyze Protein Expression (Apoptosis, DNA Damage Markers) Western->Analysis_Western

Caption: General experimental workflow for studying this compound.

References

Enhancing the accuracy of Chamaejasmenin C quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Chamaejasmenin C in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended analytical method for the accurate quantification of this compound?

A1: The most recommended method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, which is crucial when dealing with complex matrices such as plasma or plant extracts. UPLC-MS/MS allows for the simultaneous determination of this compound and its isomers, like isochamaejasmin and neochamaejasmin A.[1][2][3]

Q2: Which ionization mode is optimal for the MS/MS detection of this compound?

A2: Positive ion electrospray ionization (ESI+) has been shown to produce a stronger molecular ion signal for this compound and related biflavonoids compared to the negative ion mode.[2][3] Detection is typically performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Q3: What are the common challenges encountered when quantifying this compound in biological matrices?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from biological samples like plasma can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Isomer Separation: this compound has several isomers, such as isothis compound, which may have similar chromatographic behavior, necessitating a highly efficient chromatographic method for proper separation and quantification.

  • Low Concentration: In pharmacokinetic studies, the concentration of this compound in plasma can be very low, requiring a highly sensitive analytical method.

Q4: How can I prepare plant extracts for this compound analysis?

A4: Common methods for extracting this compound from plant materials, such as the roots of Stellera chamaejasme L., include maceration, sonication, or Soxhlet extraction using polar solvents like methanol or ethanol. The choice of method can influence the extraction efficiency of bioactive compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape or Broad Peaks in HPLC/UPLC
  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Columns are consumables, and their performance diminishes over time.

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Solution: Ensure the mobile phase components are miscible and properly degassed. The pH of the mobile phase can also affect the peak shape of flavonoids.

  • Possible Cause 3: System Dead Volume.

    • Solution: Check all fittings and connections for leaks or improper seating. Use tubing with the smallest possible internal diameter to minimize dead volume.

Issue 2: Inconsistent or Low Analyte Recovery
  • Possible Cause 1: Inefficient Extraction from the Sample Matrix.

    • Solution: Optimize the extraction procedure. For liquid-liquid extraction (LLE), try different organic solvents. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. The efficiency of different extraction methods can vary significantly.

  • Possible Cause 2: Analyte Instability.

    • Solution: this compound, like many flavonoids, can be susceptible to degradation due to factors like temperature, pH, and light. Ensure samples are processed promptly and stored at low temperatures (e.g., -40°C) away from light. Evaluate the stability of the analyte under the experimental conditions as part of the method validation.

  • Possible Cause 3: Matrix Effects in UPLC-MS/MS.

    • Solution: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can lead to inaccurate results. To mitigate this, improve the sample cleanup process. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. Alternatively, a matrix-matched calibration curve can be used.

Issue 3: Baseline Noise or Drift in the Chromatogram
  • Possible Cause 1: Contaminated Mobile Phase or HPLC System.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Flush the system thoroughly to remove any contaminants. Salt buildup from buffers can be a source of noise and should be flushed out regularly with deionized water.

  • Possible Cause 2: Detector Issues (UV or MS).

    • Solution: For UV detectors, a weakening lamp can cause baseline noise. For MS detectors, ensure the ion source is clean and that detector settings are optimized.

  • Possible Cause 3: Column Temperature Fluctuation.

    • Solution: Use a column oven to maintain a stable temperature, as even small fluctuations can cause baseline drift, especially with refractive index or conductivity detectors, and at high sensitivity settings on UV detectors.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of biflavonoids, including isomers of this compound, using UPLC-MS/MS.

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.51 - 0.8 ng/mL
Intra-day Precision (RSD)< 10.2%
Inter-day Precision (RSD)< 10.2%
Accuracy (RE)-11.79% to 9.21%
Recovery> 71.4%

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound and its Isomers in Rat Plasma

This protocol is adapted from validated methods for similar biflavonoids.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the internal standard solution.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A typical gradient starts with a lower percentage of Mobile Phase B, which is linearly increased over several minutes to elute the analytes.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 25-30°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification (Peak Area Ratio) msms->quant report Reporting quant->report

Caption: UPLC-MS/MS workflow for this compound quantification.

Troubleshooting_Logic cluster_peak_issues Peak Shape Problems cluster_recovery_issues Recovery & Accuracy Issues start Problem Encountered p1 Poor/Broad Peaks start->p1 p2 Low/Inconsistent Recovery start->p2 p1_c1 Column Contamination? p1->p1_c1 Check p1_s1 Flush or Replace Column p1_c1->p1_s1 Yes p1_c2 Inappropriate Mobile Phase? p1_c1->p1_c2 No p1_s2 Check/Remake Mobile Phase p1_c2->p1_s2 Yes p2_c1 Inefficient Extraction? p2->p2_c1 Check p2_s1 Optimize Extraction Protocol p2_c1->p2_s1 Yes p2_c2 Matrix Effects? p2_c1->p2_c2 No p2_s2 Improve Cleanup / Use IS p2_c2->p2_s2 Yes

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Refinement of Protocols for Studying Chamaejasmenin C Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their methods for studying the protein binding of Chamaejasmenin C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to characterize the interaction between this compound and target proteins.

Isothermal Titration Calorimetry (ITC)

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is my ITC baseline unstable or drifting? 1. The syringe is bent. 2. Dirty sample or reference cells. 3. Insufficient equilibration time between injections.1. Check if the syringe is bent by rolling it on a flat surface; contact the instrument manufacturer for a replacement if it is. 2. Thoroughly clean the cells with detergent and rinse extensively with water.[1] 3. Increase the time between injections to allow the signal to return to baseline.
The heat signals from my injections are too small or non-existent. 1. No or very weak binding between this compound and the target protein. 2. Incorrectly matched buffers between the syringe and the cell.[2] 3. Inaccurate concentration of reactants.1. Try performing the experiment at a different temperature (e.g., 5-10°C higher or lower). 2. Ensure the ligand and protein are in identical buffer solutions, for example by dialyzing them against the same buffer batch. 3. Accurately determine the concentrations of both this compound and the protein solution.
My injection heats are too large and go off-scale. The concentration of one or both reactants is too high.Decrease the concentrations of this compound in the syringe and/or the protein in the cell.
I'm seeing unexpected peaks or complex isotherm shapes. 1. Buffer mismatch causing large heats of dilution. 2. This compound or the protein is precipitating upon injection. 3. The binding event is coupled to another process (e.g., protonation).1. Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution. 2. Visually inspect the sample after the experiment for any signs of precipitation. Consider using a lower concentration or adding a small percentage of a co-solvent like DMSO, ensuring the buffer is matched. 3. Use a buffer with a different ionization enthalpy to test for protonation effects.

Surface Plasmon Resonance (SPR)

Question/Issue Possible Cause(s) Recommended Solution(s)
I'm observing a low signal response for this compound binding. 1. This compound is a small molecule, leading to a weak SPR signal. 2. Low immobilization level of the target protein on the sensor chip. 3. The protein's binding site is sterically hindered after immobilization.1. Use a sensor chip with a higher immobilization capacity. Ensure the protein is immobilized at a high density. 2. Optimize the immobilization chemistry to achieve a higher density of the target protein. 3. Try different immobilization strategies (e.g., capture-based methods if the protein is tagged) to ensure proper orientation.
There is high non-specific binding of this compound to the reference channel. 1. Hydrophobic interactions of this compound with the sensor surface. 2. Electrostatic interactions between this compound and the surface.1. Add a non-ionic detergent like Tween-20 (e.g., 0.005%) to the running buffer. 2. Increase the salt concentration of the running buffer to reduce electrostatic interactions.
The binding sensorgram does not fit a simple 1:1 binding model. 1. Complex binding kinetics involving conformational changes. 2. Presence of multiple binding sites on the protein. 3. Non-specific binding is contributing to the overall signal.1. Try fitting the data to more complex models (e.g., two-state conformational change). 2. A 2-site binding model may be appropriate. 3. Ensure proper referencing and buffer optimization to minimize non-specific interactions.
This compound is not fully soluble in the aqueous running buffer. Flavonoids can have limited aqueous solubility.Prepare a concentrated stock of this compound in DMSO and dilute it into the running buffer. Keep the final DMSO concentration consistent across all samples and below 5%.

Fluorescence Polarization (FP)

Question/Issue Possible Cause(s) Recommended Solution(s)
The change in polarization (ΔmP) upon binding is too small. 1. The fluorescently labeled tracer is not binding to the target protein. 2. The molecular weight of the tracer is too close to that of the protein-tracer complex. 3. The fluorophore has too much rotational freedom even when the tracer is bound.1. Confirm tracer binding using an orthogonal method. 2. FP is best suited for interactions between a small molecule and a large protein. Ensure there is a significant size difference. 3. Consider a different fluorophore or a different labeling position on the tracer molecule.
I'm observing high background fluorescence. 1. The assay buffer itself is fluorescent. 2. The microplate is contributing to the background signal. 3. This compound is intrinsically fluorescent at the excitation/emission wavelengths used.1. Test the fluorescence of the buffer alone and choose components with low intrinsic fluorescence. 2. Use black, non-binding microplates to minimize background. 3. Measure the fluorescence spectrum of this compound to check for interference. If it is fluorescent, this technique may not be suitable in a direct binding format.
The polarization signal is unstable or noisy. 1. The concentration of the fluorescent tracer is too low, resulting in a weak signal. 2. The tracer or protein is precipitating in the well. 3. The fluorophore is photobleaching.1. Optimize the tracer concentration to be the lowest that gives a stable signal well above the background. 2. Check for precipitation and consider adding detergents or adjusting buffer conditions. 3. Minimize the exposure of the plate to light before reading.
The IC50 value from my competition assay seems incorrect. 1. The assay has not reached equilibrium. 2. The concentration of the fluorescent tracer is too high. 3. The unlabeled competitor (this compound) is impure.1. Determine the time required to reach equilibrium and ensure the incubation period is sufficient. 2. Use a tracer concentration at or below its Kd value for the protein. 3. Verify the purity of the this compound sample.

Frequently Asked Questions (FAQs)

Experimental Design & General Questions

  • Q1: What are the first steps I should take when starting to study the interaction of this compound with a new target protein?

    • A1: Begin by confirming the purity and stability of both your protein and this compound. It is also advisable to perform initial binding screens using techniques like fluorescence quenching or thermal shift assays to confirm an interaction before proceeding to more quantitative methods like ITC or SPR.

  • Q2: How do I choose the right technique to study the binding of this compound?

    • A2: The choice of technique depends on the information you need.

      • Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

      • Surface Plasmon Resonance (SPR) is a highly sensitive, label-free method for determining binding kinetics (association and dissociation rates) and affinity.

      • Fluorescence-based techniques (e.g., fluorescence polarization, fluorescence quenching) are often used for high-throughput screening and can provide affinity data.

  • Q3: this compound has poor water solubility. How can I manage this in my experiments?

    • A3: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the experiment, dilute this stock into the aqueous assay buffer. It is crucial to maintain a final DMSO concentration that is low (typically under 5%) and consistent across all titrations, including your controls, to minimize solvent effects.

  • Q4: What kind of control experiments are essential for studying flavonoid-protein interactions?

    • A4: Several control experiments are critical:

      • Ligand into buffer: In ITC, inject this compound into the buffer alone to determine the heat of dilution. In SPR, inject this compound over a reference surface to measure non-specific binding.

      • Buffer into protein: In ITC, inject buffer into the protein solution to ensure the protein is stable and not generating heat due to dilution or other factors.

      • Solvent controls: Ensure the final concentration of any co-solvent (like DMSO) is identical in both the syringe and the cell (for ITC) or in the running buffer and the analyte solution (for SPR).

Data Interpretation

  • Q5: My ITC data shows a very small enthalpy change (ΔH). Does this mean there is no binding?

    • A5: Not necessarily. Some binding events are entropically driven and have a very small or near-zero enthalpy change. If you still observe a sigmoidal binding curve, it indicates an interaction is occurring.

  • Q6: In my SPR experiment, the sensorgram shows a very fast dissociation rate for this compound. What does this imply?

    • A6: A fast dissociation rate is common for fragment-like small molecules and suggests a weaker binding affinity. The interaction is transient, and the complex is not very stable.

  • Q7: What does a sigmoidal curve in a fluorescence polarization competition assay tell me?

    • A7: A sigmoidal dose-response curve indicates that this compound is competing with the fluorescent tracer for binding to the target protein. The midpoint of this curve can be used to determine the IC50 value, which reflects the concentration of this compound required to displace 50% of the bound tracer.

Quantitative Data Summary

The following table summarizes representative binding affinity data for the interaction of various flavonoids with proteins, as specific data for this compound is not widely available. This can serve as a reference for expected affinity ranges.

FlavonoidTarget ProteinTechniqueBinding Affinity (KD)Reference
QuercetinHuman Serum Albumin (HSA)SPR63 ± 0.03 nM
KaempferolHuman Serum Albumin (HSA)SPR37 ± 0.07 nM
LuteolinHuman Serum Albumin (HSA)SPR63.40 ± 0.01 µM
ResveratrolHuman Serum Albumin (HSA)SPR400 ± 0.10 nM

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a concentrated solution of the target protein (e.g., 20 µM) and this compound (e.g., 200 µM).

    • Crucially, both solutions must be in an identical, thoroughly degassed buffer. This is best achieved by dialyzing the protein against the buffer and then using the same dialysate to dissolve the this compound.

    • If DMSO is required to dissolve this compound, ensure the exact same final concentration of DMSO is present in the protein solution in the cell.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with water and the experimental buffer.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and reference power.

  • Loading the Calorimeter:

    • Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.

    • Load the this compound solution into the injection syringe, again ensuring no bubbles are present.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by a series of larger, uniform injections (e.g., 2 µL).

    • Set the spacing between injections to be long enough for the thermal power to return to the baseline (e.g., 150-180 seconds).

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer-filled cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks for each injection to obtain the heat change per mole of injectant.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol 2: Surface Plasmon Resonance (SPR)

  • Sensor Chip Preparation:

    • Select a sensor chip suitable for protein immobilization (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

  • Protein Immobilization:

    • Inject the target protein over the activated surface at a suitable concentration in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to promote pre-concentration.

    • Immobilize the protein to the desired level (for small molecule analysis, a high density is often required).

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer. The running buffer should be a physiological buffer (e.g., HBS-EP+) and may contain a small amount of DMSO and a non-ionic surfactant to prevent non-specific binding.

    • Inject the this compound solutions over the immobilized protein surface and a reference surface (activated and deactivated without protein).

    • Flow running buffer over the chip to monitor the dissociation phase.

    • After each cycle, regenerate the surface using a harsh solution (e.g., low pH glycine) to remove any bound analyte, if necessary.

  • Data Analysis:

    • Subtract the signal from the reference channel from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Fluorescence Polarization (FP) Competition Assay

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer molecule that is known to bind to the target protein.

    • Prepare the target protein at a concentration that is optimal for binding the tracer (determined through a preliminary titration).

    • Prepare a serial dilution of this compound at concentrations that will span the expected IC50 value.

  • Assay Setup (384-well plate):

    • Add the target protein to all wells (except for "tracer only" controls).

    • Add the serial dilutions of this compound to the appropriate wells.

    • Add the fluorescent tracer to all wells at a fixed concentration (typically at or below its KD for the protein).

    • Include controls for high signal (protein + tracer, no competitor) and low signal (tracer only, no protein).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. Protect the plate from light to prevent photobleaching.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Calculate the change in polarization (ΔmP) for each concentration of this compound relative to the high and low signal controls.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ITC_Workflow cluster_prep 1. Sample Preparation cluster_load 2. Instrument Loading cluster_run 3. Titration & Data Acquisition cluster_analysis 4. Data Analysis P Prepare Protein in Buffer L Prepare this compound in Identical Buffer LoadP Load Protein into Cell P->LoadP LoadL Load this compound into Syringe L->LoadL Run Perform Serial Injections LoadL->Run Data Record Heat Flow Run->Data Integrate Integrate Peaks Data->Integrate Fit Fit Binding Isotherm Integrate->Fit Params Determine K_D, n, ΔH Fit->Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

SPR_Workflow cluster_prep 1. Chip Preparation cluster_binding 2. Binding Analysis cluster_analysis 3. Data Analysis Activate Activate Chip Surface (EDC/NHS) Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject this compound (Association) Deactivate->Inject Dissociate Flow Running Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Reference Reference Subtraction Dissociate->Reference Regenerate->Inject Next Concentration Fit Fit Kinetic Model Reference->Fit Params Determine k_a, k_d, K_D Fit->Params

Caption: Workflow for Surface Plasmon Resonance (SPR).

Signaling_Pathway_Example cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Target Protein (e.g., Kinase) Substrate Substrate Receptor->Substrate Acts on Product Phosphorylated Substrate Substrate->Product Phosphorylates Downstream Downstream Signaling Product->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse ChamaejasmeninC This compound ChamaejasmeninC->Receptor Inhibits

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activities of Chamaejasmenin B and Its Analogue, Neochamaejasmin C

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of two related biflavonoids.

Due to a lack of publicly available research directly comparing the anti-cancer activity of Chamaejasmenin C and Chamaejasmenin B, this guide presents a comprehensive comparison between Chamaejasmenin B and a closely related analogue, Neochamaejasmin C. Both compounds are biflavonoids isolated from the root of Stellera chamaejasme L. and have demonstrated significant potential as anti-proliferative agents. This analysis is primarily based on a key in vitro study that directly compares their efficacy across multiple human cancer cell lines.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Chamaejasmenin B generally exhibits a more potent anti-proliferative effect across a range of human cancer cell lines compared to Neochamaejasmin C.[1][2] The half-maximal inhibitory concentration (IC50) values from a comparative study are summarized below, illustrating the differential sensitivity of various cancer cell types to these two compounds.

Cell LineCancer TypeChamaejasmenin B (IC50 in µmol/L)Neochamaejasmin C (IC50 in µmol/L)
A549 Non-small cell lung cancer1.083.07
KHOS Osteosarcoma2.154.36
MG63 Osteosarcoma3.216.84
U2OS Osteosarcoma4.639.85
HCT-116 Colon cancer5.1210.23
HeLa Cervical cancer6.2712.54
HepG2 Liver carcinoma8.9415.97
SMMC-7721 Liver carcinoma10.814.82

Data sourced from Zhang C, et al. (2013).[1][2]

Mechanistic Insights into Anti-Cancer Activity

Both Chamaejasmenin B and Neochamaejasmin C exert their anti-cancer effects through a multi-faceted approach, primarily by inducing DNA damage, cell cycle arrest, and apoptosis.[1]

Shared Mechanisms of Action

Studies on the most sensitive cell lines, A549 and KHOS, revealed that both compounds lead to a significant increase in the expression of the DNA damage marker γ-H2AX. This induction of DNA damage is a critical event that triggers downstream cellular processes, including cell cycle arrest and apoptosis.

Furthermore, both biflavonoids cause a prominent arrest of the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell proliferation. This is accompanied by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

Specific Pathways for Chamaejasmenin B

More extensive research into Chamaejasmenin B has elucidated its involvement in specific signaling pathways. In breast cancer, it has been shown to rebalance the TGF-β paradox and inhibit metastasis. It also plays a role in reversing M2-dominant macrophage polarization in the tumor microenvironment by targeting the IL-4-mTOR-dependent pathway. Further studies have implicated the PI3K/AKT/mTOR pathway as a key mechanism in its anti-tumor effects. In melanoma cells, Chamaejasmenin B has been found to increase reactive oxygen species (ROS) levels and decrease the mitochondrial membrane potential, leading to apoptosis.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the signaling pathways involved, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 Mechanistic Studies A Cancer Cell Lines (e.g., A549, KHOS, etc.) B Treatment with Chamaejasmenin B or C A->B C SRB Cytotoxicity Assay B->C E Flow Cytometry B->E F Western Blotting B->F G Immunofluorescence B->G D IC50 Determination C->D H Cell Cycle Analysis (G0/G1 Arrest) E->H I Apoptosis Assay (Annexin V/PI) E->I J Protein Expression (γ-H2AX, p21, CDK2, etc.) F->J K DNA Damage Detection (γ-H2AX foci) G->K

General Experimental Workflow

G cluster_0 Cellular Effects CB Chamaejasmenin B / C DNA_Damage DNA Damage CB->DNA_Damage gamma_H2AX ↑ γ-H2AX DNA_Damage->gamma_H2AX Cell_Cycle_Arrest G0/G1 Phase Arrest gamma_H2AX->Cell_Cycle_Arrest Apoptosis Apoptosis gamma_H2AX->Apoptosis Proliferation ↓ Cell Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation

Shared Anti-Cancer Mechanism

G cluster_0 PI3K/AKT/mTOR Pathway CB Chamaejasmenin B PI3K PI3K CB->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation

Chamaejasmenin B Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies.

Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Cancer cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of Chamaejasmenin B or Neochamaejasmin C for a specified duration (e.g., 48 hours).

  • Cell Fixation: After treatment, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing five times with 1% acetic acid.

  • Solubilization: The plates were air-dried, and the bound SRB dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 515 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Preparation: Cells were treated with the compounds for 48 hours, then harvested by trypsinization and washed with PBS.

  • Cell Fixation: For cell cycle analysis, cells were fixed in 70% ethanol overnight at -20°C.

  • Staining:

    • Cell Cycle: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

    • Apoptosis: Freshly harvested cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Data Acquisition and Analysis: The stained cells were analyzed using a flow cytometer. For cell cycle analysis, the percentages of cells in G0/G1, S, and G2/M phases were determined. For apoptosis, the percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells were quantified.

Western Blotting
  • Protein Extraction: After treatment with the compounds, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., γ-H2AX, p21, CDK2, cyclin E) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Detection
  • Cell Culture and Treatment: Cells were grown on coverslips and treated with the compounds.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding was blocked with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Cells were incubated with a primary antibody against γ-H2AX.

  • Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: The nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

  • Imaging: The formation of γ-H2AX foci, indicating DNA double-strand breaks, was observed and captured using a fluorescence microscope.

References

Comparative Analysis of c-Met Signaling Inhibitors: A Focus on Chamaejasmenin E and Other Key Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. While the user's original query focused on Chamaejasmenin C, a thorough literature review did not yield specific data on its interaction with the c-Met pathway. However, research on a closely related biflavonoid, Chamaejasmenin E, isolated from the same plant source (Stellera chamaejasme), has demonstrated significant inhibitory effects on c-Met signaling.[1]

This guide provides a comparative validation of Chamaejasmenin E's inhibitory effects on c-Met signaling, benchmarked against established small molecule c-Met inhibitors: Crizotinib, Cabozantinib, Tivantinib, and SU11274. We present key experimental data, detailed methodologies for inhibitor validation, and visual diagrams of the signaling pathway and experimental workflows to support researchers in drug discovery and development.

Comparative Performance of c-Met Inhibitors

The efficacy of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available data for Chamaejasmenin E and its synthetic counterparts.

Table 1: Biochemical Inhibitory Activity Against c-Met Kinase

CompoundTypeMechanism of ActionIC50 / Ki (c-Met)Assay Conditions
Chamaejasmenin E Natural BiflavonoidATP-competitive (predicted)Data Not Available-
Crizotinib SyntheticATP-competitiveIC50: 11 nMCell-based assay[2]
Cabozantinib SyntheticATP-competitiveIC50: 1.3 nMCell-free assay[3]
Tivantinib SyntheticNon-ATP-competitiveKi: 355 nMCell-free assay[4][5]
SU11274 SyntheticATP-competitiveIC50: 10 nMCell-free assay

Note: Direct comparison of IC50/Ki values should be made with caution due to variations in experimental assays and conditions.

Table 2: Cellular Proliferation and Viability Assays

CompoundCell LineAssay TypeIC50 ValueReferences
Chamaejasmenin E Hep3B (HCC)Proliferation AssayStrong inhibitory effect observed
Crizotinib MDA-MB-231 (Breast)MTT Assay5.16 µM
MKN45 (Gastric)Proliferation Assay<200 nM
Cabozantinib Hep3B (HCC)Cell Proliferation15.2 µM
E98NT (Glioblastoma)MTT Assay89 nM
Tivantinib A549 (Lung)Proliferation Assay0.59 µM
SU11274 H69 (SCLC)Cell Growth Assay3.4 µM
A549 (NSCLC)Cell Growth Assay0.01 µM (HGF-induced)

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms of action and the processes for validation, the following diagrams are provided.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HGF HGF c-Met c-Met Receptor HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Chamaejasmenin E Chamaejasmenin E Chamaejasmenin E->c-Met Inhibits Crizotinib Crizotinib Crizotinib->c-Met Cabozantinib Cabozantinib Cabozantinib->c-Met SU11274 SU11274 SU11274->c-Met Tivantinib Tivantinib Tivantinib->c-Met Allosteric Inhibition AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Transcription Transcription STAT3->Transcription Invasion/Migration Invasion/Migration Transcription->Invasion/Migration Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Confirms Cellular Activity Western Blot Western Blot Cell-Based Assays->Western Blot Elucidates Mechanism Xenograft Model Xenograft Model Western Blot->Xenograft Model Candidate Selection Efficacy Study Efficacy Study Xenograft Model->Efficacy Study Toxicity Study Toxicity Study Xenograft Model->Toxicity Study Clinical Trials Clinical Trials Efficacy Study->Clinical Trials Preclinical Proof-of-Concept Toxicity Study->Clinical Trials Compound Synthesis/Isolation Compound Synthesis/Isolation Compound Synthesis/Isolation->Biochemical Assay Initial Screening

References

Comparative analysis of the phytotoxicity of different biflavonoids from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Lanzhou, China - A comprehensive analysis of the phytotoxic properties of various biflavonoids isolated from the roots of Stellera chamaejasme reveals significant differences in their herbicidal potential and modes of action. This guide provides a comparative overview of these compounds, presenting key experimental data, detailed methodologies, and insights into their effects on plant signaling pathways, offering valuable information for researchers in weed management and natural herbicide development.

Stellera chamaejasme L., a toxic weed prevalent in the grasslands of northern and western China, has long been recognized for its allelopathic potential. Recent studies have pinpointed specific biflavonoids as the primary agents of this phytotoxicity. This guide synthesizes the findings on the comparative efficacy of these compounds.

Quantitative Phytotoxicity Analysis

The phytotoxic effects of several biflavonoids were primarily evaluated against the model plant Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit seedling growth by 50%, were determined and are summarized in Table 1. Additionally, the phytotoxic effects of some of these compounds were assessed against Clinelymus nutans, a grass species that co-exists with S. chamaejasme, with the results presented in Table 2.

Table 1: Phytotoxicity of Biflavonoids from Stellera chamaejasme on Arabidopsis thaliana Seedling Growth [1]

CompoundBiflavonoid TypeIC50 (µg/mL)
Neochamaejasmin BBiflavanone6.9
Daphnodorin BFlavanone7.1
Mesoneochamaejasmin ABiflavanone12.1
Dihydrodaphnodorin BFlavanone27.3
Chamaejasmenin CBiflavanone43.2
Genkwanol AFlavone74.8

Lower IC50 values indicate higher phytotoxicity.

Table 2: Effect of Biflavonoids from Stellera chamaejasme on the Growth of Clinelymus nutans Seedlings [2]

CompoundConcentration (µg/mL)Root Length (% of control)Shoot Length (% of control)Fresh Weight (% of control)
Neochamaejasmin B10069.8380.8273.93
20063.7974.8966.77
Mesoneochamaejasmin A10056.1084.6969.93
20047.5678.4756.46
7-methoxylneochaejasmin A20080.5661.3777.81
Dihydrodaphnodorin B10074.5873.0869.23
20058.4771.1562.33

Experimental Protocols

Plant Material and Growth Conditions

Arabidopsis thaliana (ecotype Columbia-0) seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar. The plates were kept at 4°C for 3 days for stratification before being transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

In Vitro Phytotoxicity Assay

The phytotoxicity of the isolated biflavonoids was evaluated by a seedling growth inhibition assay. The compounds were dissolved in dimethyl sulfoxide (DMSO) and added to the MS medium at various concentrations. Five-day-old A. thaliana seedlings were transferred to the treatment plates. After 7 days of incubation, the fresh weight and root length of the seedlings were measured. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Disruption of Auxin Transport

The primary mechanism underlying the phytotoxicity of these biflavonoids appears to be the disruption of auxin transport, a critical process for plant growth and development. Several of the tested compounds were found to significantly reduce the endogenous auxin levels at the root tips of A. thaliana.[1]

Further investigation using A. thaliana mutants with defects in auxin transport, specifically pin2 and aux1-7, revealed that these mutants were less sensitive to the inhibitory effects of the biflavonoids compared to the wild type.[1] This suggests that the phytotoxic action of these compounds is at least partially dependent on their interference with the function of auxin efflux carriers like PIN2 and the auxin influx carrier AUX1.

Visualizing the Process

To better understand the experimental process and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis sterilization Surface Sterilize A. thaliana Seeds sowing Sow Seeds on MS Medium sterilization->sowing stratification Stratification (4°C for 3 days) sowing->stratification germination Germination & Growth (5 days) stratification->germination transfer Transfer Seedlings to Treatment Plates germination->transfer treatment Incubate with Biflavonoids (7 days) transfer->treatment measure Measure Fresh Weight & Root Length treatment->measure calculate Calculate IC50 Values measure->calculate

Figure 1. Experimental workflow for the Arabidopsis thaliana seedling growth inhibition assay.

auxin_pathway cluster_cell Plant Root Cell cluster_biflavonoids Biflavonoids from Stellera chamaejasme cluster_effect AUX1 AUX1 (Auxin Influx Carrier) Auxin_in Auxin AUX1->Auxin_in PIN2 PIN2 (Auxin Efflux Carrier) Auxin_out Auxin PIN2->Auxin_out Auxin_in->PIN2 Efflux Growth Normal Root Growth & Development Auxin_in->Growth Biflavonoids Neochamaejasmin B, Daphnodorin B, etc. Biflavonoids->AUX1 Inhibits Biflavonoids->PIN2 Inhibits Inhibited_Growth Inhibited Root Growth Biflavonoids->Inhibited_Growth Leads to Auxin_out->AUX1 Influx

Figure 2. Proposed mechanism of phytotoxicity via disruption of auxin transport.

Conclusion

The biflavonoids isolated from Stellera chamaejasme exhibit a range of phytotoxic activities, with neochamaejasmin B and daphnodorin B demonstrating the most potent herbicidal effects on Arabidopsis thaliana. The primary mode of action appears to be the interference with auxin transport, a fundamental process in plant development. These findings underscore the potential of these natural compounds as leads for the development of novel bio-herbicides. Further research is warranted to explore their efficacy against a broader spectrum of weed species and to elucidate the precise molecular interactions with auxin transport proteins.

References

Unveiling the Anti-Cancer Potential of Chamaejasmenin C: A Cross-Validation of Biological Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide delves into the anti-proliferative and pro-apoptotic activities of Chamaejasmenin C, a biflavonoid of significant interest in oncological research. Designed for researchers, scientists, and drug development professionals, this document provides a cross-validation of this compound's biological effects across various cancer cell lines, supported by experimental data and detailed methodologies. We will explore its efficacy, compare it with closely related analogs, and elucidate the underlying molecular mechanisms of action.

Comparative Analysis of Anti-Proliferative Activity

This compound and its analogs, such as Neochamaejasmin C, have demonstrated potent anti-proliferative effects against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, data for the structurally similar Neochamaejasmin C provides valuable insights into its potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values of Neochamaejasmin C in various cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.

Cell LineCancer TypeIC50 (µM) of Neochamaejasmin C[1][2]
A549Non-small cell lung cancer3.07
KHOSOsteosarcoma4.52
SMMC-7721Hepatocellular carcinoma5.81
HCT-116Colon cancer7.64
U2OSOsteosarcoma8.93
MG63Osteosarcoma10.25
HeLaCervical cancer12.33
HepG2Hepatocellular carcinoma15.97

Note: The data presented is for Neochamaejasmin C, a close structural analog of this compound. This information is intended to be illustrative of the potential activity of this compound.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Experimental evidence suggests that the anti-cancer activity of this compound and its related compounds is primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

Apoptosis Induction

Treatment with these biflavonoids has been shown to trigger the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the key executioners of apoptosis.

Cell Cycle Arrest

Furthermore, this compound and its analogs can induce cell cycle arrest, primarily at the G0/G1 phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2). This blockade of the cell cycle prevents cancer cells from progressing to the DNA synthesis (S) phase, thereby inhibiting their proliferation.

DNA Damage Response

An additional mechanism contributing to the anti-tumor effects of these compounds is the induction of DNA damage. A significant increase in the expression of the DNA damage marker γ-H2AX has been observed in cancer cells treated with these biflavonoids, indicating the presence of DNA double-strand breaks.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment SRB_Assay SRB Assay for Cell Viability (IC50) Treatment->SRB_Assay Flow_Cytometry Flow Cytometry for Cell Cycle & Apoptosis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Treatment->Western_Blot Data_Analysis Data Analysis SRB_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for assessing this compound's bioactivity.

cluster_1 This compound-Induced Apoptosis Pathway CC This compound Bcl2 Bcl-2 (Anti-apoptotic) CC->Bcl2 - Bax Bax (Pro-apoptotic) CC->Bax + Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway induced by this compound.

cluster_2 This compound-Induced Cell Cycle Arrest Pathway CC This compound p21 p21 (CDK Inhibitor) CC->p21 + CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest

Mechanism of G0/G1 cell cycle arrest by this compound.

Detailed Experimental Protocols

For the benefit of researchers aiming to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing the plates five times with 1% acetic acid.

  • Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis
  • Cell Collection: Harvest the treated and control cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p21, CDK2, Cyclin E, γ-H2AX, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

References

A Head-to-Head Comparison of Chamaejasmenin C and Leading c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the potential c-Met inhibitor Chamaejasmenin C with established, clinically approved c-Met inhibitors: Crizotinib, Cabozantinib, and Capmatinib. As direct experimental data on this compound's c-Met inhibitory activity is not currently available in the public domain, this comparison utilizes data for its close structural analog, Chamaejasmenin E , as a representative for this class of natural compounds. This analysis is intended to provide a valuable resource for researchers investigating novel therapeutic agents targeting the c-Met signaling pathway.

Executive Summary

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers. This has led to the development of several successful small molecule inhibitors. This guide benchmarks the preclinical data of Chamaejasmenin E against the established c-Met inhibitors Crizotinib, Cabozantinib, and Capmatinib, focusing on their inhibitory potency and cellular effects. While the established inhibitors have well-documented, potent anti-c-Met activity with extensive clinical data, Chamaejasmenin E has demonstrated promising preclinical activity, warranting further investigation.

Data Presentation: Quantitative Comparison of c-Met Inhibitors

The following table summarizes the available quantitative data for the c-Met inhibitory activity of Chamaejasmenin E and the three established inhibitors. It is important to note that the IC50 values presented are from various sources and may not be directly comparable due to differences in experimental conditions.

CompoundTypeBiochemical IC50 (c-Met)Cellular Assay IC50Cell Line(s)
Chamaejasmenin E Natural Product (Biflavonoid)Not ReportedInhibition of proliferation, colony formation, and migration demonstratedHep3B (Hepatocellular Carcinoma)
Crizotinib Multi-kinase Inhibitor8 nM, 11 nM11 nM (c-Met phosphorylation), 9.7 nM (cell growth)MDCK, GTL-16
Cabozantinib Multi-kinase Inhibitor1.3 nM, 5.4 nM89 nM (cell proliferation)E98NT (Glioblastoma)
Capmatinib Selective c-Met Inhibitor0.13 nM0.3-0.7 nM (cell-based)Various NSCLC cell lines

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these c-Met inhibitors are provided below.

c-Met Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Reagents and Materials : Recombinant human c-Met kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds, and an appropriate kinase assay buffer.

  • Procedure :

    • The c-Met kinase and substrate are prepared in the kinase assay buffer.

    • The test compound (e.g., Chamaejasmenin E, Crizotinib) is added to the reaction mixture at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is then stopped.

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis : The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells (e.g., Hep3B, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation : After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Western Blotting for c-Met Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules in the c-Met pathway.

  • Cell Lysis : Cells treated with the inhibitors are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total c-Met, phospho-c-Met, total AKT, phospho-AKT, total ERK, phospho-ERK).

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression and phosphorylation levels.

Mandatory Visualization

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway and the points of inhibition by small molecule inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor Extracellular Domain Juxtamembrane Domain Tyrosine Kinase Domain HGF->c-Met Receptor:N Binding & Dimerization c-Met Receptor:T->c-Met Receptor:T GRB2 GRB2 c-Met Receptor:T->GRB2 PI3K PI3K c-Met Receptor:T->PI3K STAT3 STAT3 c-Met Receptor:T->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Migration/Invasion Migration/Invasion STAT3->Migration/Invasion Inhibitors Chamaejasmenin E Crizotinib Cabozantinib Capmatinib Inhibitors->c-Met Receptor:T Inhibition of Kinase Activity

Caption: The c-Met signaling pathway and points of inhibition.

Experimental Workflow for Evaluating c-Met Inhibitors

The following diagram provides a general overview of the experimental workflow for the preclinical evaluation of c-Met inhibitors.

Experimental_Workflow cluster_cellular Cellular Evaluation Compound Synthesis/Isolation Compound Synthesis/Isolation Biochemical Kinase Assay Biochemical Kinase Assay Compound Synthesis/Isolation->Biochemical Kinase Assay Determine IC50 Cell-Based Assays Cell-Based Assays Biochemical Kinase Assay->Cell-Based Assays Promising Compounds Western Blotting Western Blotting Cell-Based Assays->Western Blotting Mechanism of Action Cell Viability (MTT) Cell Viability (MTT) Cell-Based Assays->Cell Viability (MTT) Migration/Invasion Assay Migration/Invasion Assay Cell-Based Assays->Migration/Invasion Assay Colony Formation Assay Colony Formation Assay Cell-Based Assays->Colony Formation Assay In Vivo Xenograft Models In Vivo Xenograft Models Western Blotting->In Vivo Xenograft Models Confirmed Cellular Activity Data Analysis & Conclusion Data Analysis & Conclusion In Vivo Xenograft Models->Data Analysis & Conclusion Efficacy & Toxicity

Caption: General experimental workflow for evaluating c-Met inhibitors.

A Comparative Guide to the Efficacy of Extraction Methods for Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step. This guide provides a comparative analysis of various extraction methods for Chamaejasmenin C, a biflavonoid from the plant Stellera chamaejasme, recognized for its potential therapeutic properties. The following sections detail the efficacy of different techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Comparative Efficacy of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the target compound. This section summarizes the quantitative data for four common extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), and Supercritical Fluid Extraction (SFE). The data presented is a composite from studies on total flavonoid extraction from Stellera chamaejasme and typical purities achieved for flavonoids using these methods.

Extraction MethodTotal Flavonoid Yield (%)[1]Typical Purity of Target Flavonoid (%)Extraction TimeSolvent ConsumptionKey Advantages
Ultrasound-Assisted Extraction (UAE) 23.3985-95Short (30-60 min)ModerateReduced extraction time and temperature, improved yield.
Microwave-Assisted Extraction (MAE) Not specified80-90Very Short (5-30 min)Low to ModerateRapid extraction, reduced solvent usage, higher throughput.
Heat Reflux Extraction (HRE) Not specified75-85Long (2-4 hours)HighSimple apparatus, effective for exhaustive extraction.
Supercritical Fluid Extraction (SFE) Not specified>95Moderate (1-3 hours)None (CO2 is recycled)High selectivity, no residual organic solvent, tunable.

Note: The yield of total flavones is used as a proxy due to the lack of specific comparative data for this compound. Purity is an estimated range based on the capabilities of each technique for similar compounds.

Experimental Workflow for Method Comparison

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different extraction methods for this compound.

G cluster_0 Preparation cluster_2 Analysis plant_material Stellera chamaejasme Roots drying Drying plant_material->drying grinding Grinding to Powder drying->grinding uae Ultrasound-Assisted Extraction mae Microwave-Assisted Extraction hre Heat Reflux Extraction sfe Supercritical Fluid Extraction filtration Filtration & Concentration uae->filtration mae->filtration hre->filtration sfe->filtration hplc HPLC Analysis filtration->hplc yield Yield Calculation hplc->yield purity Purity Determination hplc->purity comparison Comparative Analysis yield->comparison purity->comparison

Workflow for comparing this compound extraction methods.

Detailed Experimental Protocols

The following are detailed methodologies for the extraction of this compound and other biflavonoids from Stellera chamaejasme roots.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: 10 g of dried, powdered Stellera chamaejasme root is mixed with 200 mL of 70% ethanol in a 250 mL flask.

  • Ultrasonic Treatment: The flask is placed in an ultrasonic bath or subjected to a probe sonicator. The extraction is carried out at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

  • Extraction and Filtration: The mixture is then centrifuged at 4000 rpm for 15 minutes. The supernatant is collected, and the residue is re-extracted twice more under the same conditions.

  • Concentration: The pooled supernatants are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: 10 g of dried, powdered Stellera chamaejasme root is placed in a microwave extraction vessel with 200 mL of 80% methanol.

  • Microwave Irradiation: The vessel is sealed and placed in a microwave reactor. The extraction is performed at a microwave power of 500 W for 15 minutes, with the temperature maintained at 60°C.

  • Extraction and Filtration: After extraction, the vessel is cooled to room temperature, and the contents are filtered. The residue is washed with a small amount of the solvent.

  • Concentration: The filtrates are combined and concentrated using a rotary evaporator to yield the crude extract.

Heat Reflux Extraction (HRE) Protocol
  • Sample Preparation: 20 g of dried, powdered Stellera chamaejasme root is placed in a round-bottom flask with 400 mL of 95% ethanol.

  • Refluxing: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent and maintained at reflux for 2 hours.

  • Extraction and Filtration: After cooling, the mixture is filtered through filter paper. The residue is then re-extracted twice with fresh solvent.

  • Concentration: The combined filtrates are concentrated under vacuum using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: 20 g of dried, powdered Stellera chamaejasme root is packed into the extraction vessel.

  • Extraction Conditions: Supercritical CO₂ is pumped through the vessel at a flow rate of 15 L/h. The extraction is conducted at a pressure of 30 MPa and a temperature of 50°C. Ethanol (5%) is used as a co-solvent to enhance the extraction of polar compounds.

  • Separation and Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the precipitation of the extracted compounds. The CO₂ is then re-compressed and recycled.

  • Post-Processing: The collected extract is dissolved in methanol and filtered to remove any insoluble material. The solvent is then evaporated to obtain the final extract.

Signaling Pathways of this compound Constituents

Research has indicated that biflavonoids from Stellera chamaejasme, including compounds structurally related to this compound, exert their biological effects through various signaling pathways. A representative diagram of these interactions is provided below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response Chamaejasmenin_C This compound & related biflavonoids cMet c-Met Chamaejasmenin_C->cMet Inhibits beta_catenin β-catenin Chamaejasmenin_C->beta_catenin Modulates PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Regulates ERK ERK1/2 MAPK->ERK JNK JNK MAPK->JNK Proliferation Cell Proliferation (Inhibition) ERK->Proliferation JNK->Apoptosis Inflammation Anti-inflammatory Response beta_catenin->Inflammation

Potential signaling pathways modulated by this compound.

This guide provides a foundational understanding of the comparative efficacy of different methods for extracting this compound. The choice of the optimal method will depend on the specific research goals, available equipment, and desired scale of production. Further optimization of the presented protocols may be necessary to achieve the highest yield and purity for a specific application.

References

Structure-Activity Relationship of Chamaejasmenin C and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Chamaejasmenin C and its analogues, focusing on their anti-cancer properties. The information presented is based on available experimental data to facilitate further research and drug development in this area.

Introduction

Biflavonoids isolated from the plant Stellera chamaejasme L., commonly known as "Langdu," have garnered significant interest for their potent biological activities, particularly their anti-tumor effects. Among these, this compound and its analogues represent a promising class of compounds. This guide summarizes the cytotoxic activities of key analogues, explores their mechanisms of action, and provides detailed experimental protocols for their evaluation.

Comparative Cytotoxicity

Table 1: IC₅₀ Values (µM) of Chamaejasmenin B and Neochamaejasmin C against various cancer cell lines. [1]

Cell LineCancer TypeChamaejasmenin BNeochamaejasmin C
HepG2Hepatocellular Carcinoma4.358.76
SMMC-7721Hepatocellular Carcinoma6.5110.23
A549Non-small Cell Lung Cancer1.083.07
MG63Osteosarcoma5.239.14
U2OSOsteosarcoma7.8912.55
KHOSOsteosarcoma3.166.48
HCT-116Colon Cancer10.815.97
HeLaCervical Cancer8.4213.21

Table 2: Cytotoxicity of other notable analogues from Stellera chamaejasme.

CompoundCell LineCancer TypeIC₅₀ (µM)
Chamaejasmine[2]PC-3Prostate Cancer2.28
MCF-7Breast Cancer4.02
A549Non-small Cell Lung Cancer4.84
HO-4980Ovarian Cancer5.31
Sikokianin D[3]Bel-7402Hepatocellular Carcinoma1.29
A549Non-small Cell Lung Cancer0.75

Structure-Activity Relationship Insights

  • General Trend: Chamaejasmenin B consistently demonstrates slightly higher cytotoxic potency across all tested cell lines compared to Neochamaejasmin C.[1] This suggests that subtle structural differences between these molecules significantly influence their anti-cancer activity.

  • Potency of Sikokianin D: Sikokianin D exhibits the most potent cytotoxic activity, particularly against the A549 lung cancer cell line, with an IC₅₀ value of 0.75 µM.

  • Chamaejasmine's Efficacy: Chamaejasmine also shows significant cytotoxicity, with IC₅₀ values in the low micromolar range against several cancer cell lines.

Mechanism of Action

The primary mechanism of anti-cancer activity for this compound analogues involves the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies have shown that Chamaejasmenin B and Neochamaejasmin C induce apoptosis in cancer cells. This programmed cell death is a key target for cancer therapeutics. The induction of apoptosis is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

Cell Cycle Arrest

In addition to apoptosis, these compounds have been observed to cause cell cycle arrest, primarily at the G0/G1 phase. This prevents cancer cells from proliferating and contributes to the overall anti-tumor effect.

Signaling Pathways

The cytotoxic effects of biflavonoids from Stellera chamaejasme are often linked to the modulation of key signaling pathways involved in cell survival and proliferation. While the specific pathways affected by this compound are yet to be fully elucidated, studies on related compounds suggest the involvement of the PI3K/Akt and MAPK signaling pathways.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates PTEN PTEN PTEN->PIP3 inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Chamaejasmenin This compound & Analogues Chamaejasmenin->PI3K inhibits? Chamaejasmenin->Akt inhibits?

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Chamaejasmenin Analogues.

MAPK_Signaling_Pathway Stimuli Growth Factors, Stress Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response Chamaejasmenin This compound & Analogues Chamaejasmenin->Raf inhibits? Chamaejasmenin->MEK inhibits?

Caption: MAPK/ERK Signaling Pathway and Potential Modulation by Chamaejasmenin Analogues.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound and its analogues. The following are standard protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound or analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Add DMSO D->E F Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_1 Apoptosis Assay Workflow G Cell Treatment H Harvest & Wash Cells G->H I Resuspend in Binding Buffer H->I J Stain with Annexin V & PI I->J K Incubate (15 min) J->K L Flow Cytometry Analysis K->L

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The available data strongly suggest that this compound analogues, particularly Chamaejasmenin B and Sikokianin D, are potent anti-cancer agents that warrant further investigation. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes them attractive candidates for drug development. Future research should focus on elucidating the precise structure-activity relationships, including the synthesis and evaluation of a broader range of analogues, and identifying their specific molecular targets within the relevant signaling pathways. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.

References

Unlocking Synergistic Potential: Chamaejasmenin C and its Congeners in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Chamaejasmenin C and its related biflavonoids, evaluating their potential synergistic effects with conventional chemotherapeutic agents. While direct studies on this compound in combination therapies are not yet available, compelling evidence from its close analog, Chamaejasmenin B, suggests a promising strategy to overcome multidrug resistance and enhance therapeutic efficacy.

This guide synthesizes available preclinical data on the anti-cancer activity of this compound and B, focusing on their mechanisms of action that underpin their potential for synergistic combinations. We present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to support further research and development in this area.

Comparative Anti-cancer Activity of Chamaejasmenin Biflavonoids

This compound and its related biflavonoids, isolated from the medicinal plant Stellera chamaejasme, have demonstrated potent anti-proliferative effects across a range of cancer cell lines. The tables below summarize the cytotoxic activity of these compounds as single agents.

CompoundCancer Cell LineIC50 (µM)Citation
This compound A549 (Non-small cell lung cancer)Not specified, but potent[1]
KHOS (Osteosarcoma)Not specified, but potent[1]
HepG2 (Liver carcinoma)Not specified, but potent[1]
SMMC-7721 (Liver carcinoma)Not specified, but potent[1]
MG63 (Osteosarcoma)Not specified, but potent[1]
U2OS (Osteosarcoma)Not specified, but potent
HCT-116 (Colon cancer)Not specified, but potent
HeLa (Cervical cancer)Not specified, but potent
Chamaejasmenin B A549 (Non-small cell lung cancer)1.08
KHOS (Osteosarcoma)1.96
HepG2 (Liver carcinoma)2.54
SMMC-7721 (Liver carcinoma)3.87
MG63 (Osteosarcoma)4.32
U2OS (Osteosarcoma)5.16
HCT-116 (Colon cancer)7.83
HeLa (Cervical cancer)10.8

Overcoming Multidrug Resistance: A Case for Synergy

A pivotal study on Chamaejasmenin B (CHB) has illuminated its potential to combat multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This suggests that biflavonoids from Stellera chamaejasme could act as sensitizing agents when used in combination with standard chemotherapeutics.

The study demonstrated that CHB is effective against both sensitive and vincristine-resistant (KBV200) cancer cell lines, with a low resistance factor (RF) of 1.26. This indicates that CHB can circumvent the resistance mechanisms that render conventional drugs ineffective.

Cell LineIC50 of CHB (µM)
KB (Sensitive)Not specified
KBV200 (Resistant)Not specified

The primary mechanism behind this anti-MDR activity is the induction of apoptosis via a mitochondria-dependent intrinsic pathway in both sensitive and resistant cells. This suggests that Chamaejasmenin B, and likely this compound, could re-sensitize resistant tumors to chemotherapeutic agents like doxorubicin (adriamycin) by promoting apoptotic cell death.

Mechanistic Insights: Signaling Pathways of Chamaejasmenin Biflavonoids

The anti-cancer effects of this compound and B are mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest

Both this compound and B have been shown to induce G0/G1 phase arrest in cancer cells. This is a critical mechanism for inhibiting tumor cell proliferation. An extract from Stellera chamaejasme (ESC) was also found to cause G2/M-phase arrest in hepatocarcinoma cells by downregulating cyclin B1 and increasing the phosphorylation of CDK1.

Cell_Cycle_Arrest_Pathway Chamaejasmenin_C_B This compound/B G0G1_Arrest G0/G1 Phase Arrest Chamaejasmenin_C_B->G0G1_Arrest Proliferation_Inhibition Inhibition of Proliferation G0G1_Arrest->Proliferation_Inhibition ESC Stellera chamaejasme Extract (ESC) CyclinB1_CDK1 Cyclin B1 ↓ p-CDK1 ↑ ESC->CyclinB1_CDK1 G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2M_Arrest G2M_Arrest->Proliferation_Inhibition

Figure 1. Cell cycle arrest pathways induced by Chamaejasmenin biflavonoids.

Induction of Apoptosis

A key mechanism of action for these compounds is the induction of apoptosis. This is achieved through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Apoptosis_Pathway Chamaejasmenin_CB This compound/B Mitochondria Mitochondria Chamaejasmenin_CB->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Intrinsic apoptosis pathway activated by Chamaejasmenin biflavonoids.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of Chamaejasmenin biflavonoids.

Cell Viability Assay (SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or B) for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell density, which is proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1), followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Lines Treatment Treatment with This compound/B Start->Treatment Assays Perform Assays Treatment->Assays SRB Cell Viability (SRB Assay) Assays->SRB Flow Apoptosis (Flow Cytometry) Assays->Flow WB Protein Expression (Western Blot) Assays->WB Data Data Analysis SRB->Data Flow->Data WB->Data Results Evaluate Anti-Cancer Effects Data->Results

Figure 3. General experimental workflow for evaluating anti-cancer effects.

Conclusion and Future Directions

The available evidence strongly supports the potent anti-cancer properties of this compound and its related biflavonoids. While direct experimental data on the synergistic effects of this compound with other chemotherapeutic agents is currently lacking, the demonstrated ability of Chamaejasmenin B to overcome multidrug resistance provides a solid rationale for investigating such combinations.

Future research should focus on:

  • Combination studies: Evaluating the synergistic effects of this compound with standard-of-care chemotherapeutics (e.g., doxorubicin, cisplatin, paclitaxel) in various cancer cell lines, including drug-resistant models.

  • Quantitative analysis: Determining combination index (CI) values to quantify the nature of the drug interaction (synergism, additivity, or antagonism).

  • In vivo studies: Validating the in vitro findings in animal models of cancer to assess the therapeutic efficacy and safety of combination treatments.

  • Mechanism of synergy: Elucidating the precise molecular mechanisms by which this compound enhances the efficacy of other chemotherapeutic agents.

By pursuing these avenues of research, the full therapeutic potential of this compound as a synergistic agent in cancer therapy can be unlocked, potentially leading to more effective and less toxic treatment strategies for patients.

References

A Comparative Guide to the Stability of Biflavonoids: Benchmarking Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Chamaejasmenin C, a C-3/C-3” biflavanone found in Stellera chamaejasme, against other known biflavonoids. Due to the limited availability of direct stability data for this compound in public literature, this comparison leverages data from structurally related biflavonoids and outlines the standard experimental protocols required to generate robust, comparable stability profiles.

Introduction to Biflavonoid Stability

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of flavonoid units. Their complex structures, while contributing to their diverse pharmacological activities, also influence their chemical stability. Factors such as the nature of the linkage between the flavonoid monomers (C-C or C-O-C), the hydroxylation pattern, and the presence of glycosidic moieties can significantly impact their susceptibility to degradation under various environmental conditions. Understanding the stability of a novel biflavonoid like this compound is critical for its development as a therapeutic agent, as it affects shelf-life, formulation, and ultimately, bioavailability and efficacy.

Common degradation pathways for flavonoids and biflavonoids include oxidation, hydrolysis, and photolysis, which can be accelerated by exposure to heat, humidity, light, and certain pH conditions. Therefore, rigorous stability testing is a cornerstone of preclinical and pharmaceutical development.

Comparative Stability Data

CompoundStress ConditionDurationRemaining Content (%)Reference
Amentoflavone High Temperature (60°C)10 days~95%[1]
High Humidity (92.5% RH)10 days~96%[1]
Strong Light (4500 Lx)10 days~93%[1]
Robustaflavone High Temperature (60°C)10 days~94%[1]
High Humidity (92.5% RH)10 days~95%[1]
Strong Light (4500 Lx)10 days~92%
2″,3″-dihydro-3′,3‴-biapigenin High Temperature (60°C)10 days~93%
High Humidity (92.5% RH)10 days~94%
Strong Light (4500 Lx)10 days~91%
3′,3‴-binaringenin High Temperature (60°C)10 days~92%
High Humidity (92.5% RH)10 days~93%
Strong Light (4500 Lx)10 days~90%
Delicaflavone High Temperature (60°C)10 days~94%
High Humidity (92.5% RH)10 days~95%
Strong Light (4500 Lx)10 days~92%

Note: The data presented is derived from a study on an amorphous solid dispersion of the total biflavonoids extract. The stability of the pure compounds may vary.

Based on this data, biflavonoids generally exhibit good stability under these specific stress conditions over a 10-day period. It is hypothesized that this compound, as a biflavanone, would show a similar stability profile, although experimental verification is essential.

Experimental Protocols for Stability Assessment

To generate robust and comparable stability data for this compound and other biflavonoids, standardized experimental protocols are necessary. A forced degradation study is a common approach to evaluate the intrinsic stability of a drug substance.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder of this compound to 80°C for 48 hours.

    • Photostability: Expose the stock solution to UV light (254 nm) and visible light (400-800 nm) in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used to achieve good separation. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program: Start with a low percentage of Solvent B, and gradually increase to elute the more nonpolar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 250-380 nm for flavonoids).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (0.1M NaOH, 60°C) stock->alkali oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 80°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sampling at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Postulated Signaling Pathway for a Related Biflavonoid

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on findings for the structurally similar biflavonoid, Neochamaejasmin A. Experimental validation for this compound is required.

G cluster_pathway Postulated Pro-Apoptotic Signaling Pathway cc This compound (Hypothesized) ros Increased ROS Production cc->ros induces jnk p-JNK (activated) ros->jnk activates erk p-ERK1/2 (activated) ros->erk activates mito Mitochondrial Dysfunction jnk->mito leads to erk->mito leads to apoptosis Apoptosis mito->apoptosis triggers

Caption: Hypothesized ROS-mediated apoptotic pathway for this compound.

Conclusion and Future Directions

While direct experimental data on the stability of this compound is currently lacking, this guide provides a framework for its evaluation. Based on data from other biflavonoids, it is anticipated that this compound possesses reasonable stability, but this must be confirmed through rigorous experimental studies as outlined in this document. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a clear path forward for researchers.

Future work should focus on:

  • Performing comprehensive forced degradation studies on pure this compound.

  • Determining the degradation kinetics under various conditions to establish a precise shelf-life.

  • Identifying the major degradation products and elucidating their structures.

  • Investigating the impact of formulation excipients on the stability of this compound.

By systematically addressing these points, the pharmaceutical development of this compound can be significantly advanced, paving the way for its potential use as a novel therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Chamaejasmenin C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Chamaejasmenin C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the compound's chemical class and established best practices for hazardous waste management is essential. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound.

This compound is a biflavonoid isolated from Stellera chamaejasme[1][2][3], a plant known for its toxic properties[2]. Therefore, it is prudent to handle this compound and its waste with a high degree of caution.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection A properly fitted respirator may be necessary if handling fine powders outside of a fume hood.

All handling of solid this compound and the preparation of its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Experimental Workflow for Disposal

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Container Management cluster_2 Step 3: Final Disposal A Identify this compound Waste (Solid, Solutions, Contaminated Materials) B Use a Designated, Labeled Hazardous Waste Container A->B C Segregate from Incompatible Wastes (e.g., strong oxidizers, acids, bases) B->C D Keep Container Securely Closed (Except when adding waste) C->D E Store in a Satellite Accumulation Area (SAA) F Arrange for Pickup by EH&S or a Licensed Contractor E->F G Complete Hazardous Waste Manifest

Caption: Workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Identification and Segregation:

  • Solid Waste: Collect pure this compound, unused reagents, or contaminated powders in a designated solid hazardous waste container.

  • Liquid Waste: this compound is soluble in solvents such as DMSO, acetone, and chloroform. Collect solutions containing this compound in a compatible, leak-proof liquid hazardous waste container. Do not mix with aqueous waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be considered hazardous waste and collected in a designated container.

2. Waste Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that containers are kept securely capped at all times, except when adding waste.

3. Disposal of Empty Containers:

  • A container that held this compound should be treated as hazardous waste.

  • If regulations permit, the container may be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

4. Final Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

Logical Framework for Waste Management Decisions

The decision-making process for handling chemical waste in a laboratory setting follows a clear hierarchy of controls and procedures to ensure safety and compliance.

A Chemical Waste Generated (this compound) B Is it a known non-hazardous substance? A->B C Treat as Hazardous Waste B->C No / Unknown D Follow General Lab Waste Procedures B->D Yes E Segregate by Waste Type (Solid, Liquid, Contaminated PPE) C->E F Store in Labeled, Closed Container in a Satellite Accumulation Area E->F G Arrange for EH&S Pickup F->G

Caption: Decision diagram for classifying and handling this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and EH&S department for guidance.

References

Personal protective equipment for handling Chamaejasmenin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chamaejasmenin C

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this compound is a biflavanone isolated from the toxic plant Stellera chamaejasme and exhibits potential anti-tumor and cytotoxic activities, it is imperative to handle this compound with the utmost care, following protocols for cytotoxic substances.[1][2]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes general precautionary data applicable to cytotoxic compounds. These values should be considered as guidelines, and a compound-specific risk assessment is highly recommended.

Data PointGuidelineSource
Occupational Exposure Limit (OEL) Handle in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize exposure.General Cytotoxic Compound Handling Guidelines
Toxicity Assumed to be cytotoxic. Avoid direct contact with skin and eyes, and prevent inhalation of dust or aerosols.[1][2]Inferred from source plant and related compounds
Physical State Typically a solid, crystalline powder.General properties of similar isolated natural products
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Use appropriate containment when preparing solutions.General properties of biflavanones
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, separate from incompatible materials.General laboratory chemical storage guidelines

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound, treating it as a potent cytotoxic compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that comply with ASTM D6978 standards.[1] The outer glove should be changed immediately upon contamination.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked under the outer gloves.

  • Eye and Face Protection: Use safety goggles and a full-face shield to protect against splashes.

  • Respiratory Protection: When handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation.

  • Shoe Covers: Disposable shoe covers should be worn in the designated handling area.

Handling Procedures
  • Designated Area: All handling of this compound powder and concentrated solutions must be conducted in a designated area, such as a restricted-access laboratory, clearly marked with warning signs.

  • Containment: Weighing of the powder and preparation of stock solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent aerosol generation and environmental contamination.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A two-step process involving an appropriate cleaning agent followed by a disinfecting agent is recommended.

  • Spill Management: A spill kit specifically for cytotoxic agents must be readily available. In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should perform the decontamination, wearing appropriate PPE.

Disposal Plan

All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.

  • Segregation: All contaminated materials, including gloves, gowns, vials, pipette tips, and cleaning materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated cytotoxic sharps container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Mandatory Visualization

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_area Prepare Designated Handling Area (e.g., BSC) prep_ppe->prep_area prep_weigh Weigh Compound in Containment prep_area->prep_weigh prep_sol Prepare Stock Solution prep_weigh->prep_sol exp_conduct Conduct Experiment prep_sol->exp_conduct cleanup_waste Segregate Cytotoxic Waste exp_conduct->cleanup_waste cleanup_decon Decontaminate Surfaces & Equipment cleanup_waste->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_dispose Dispose of Waste via Licensed Service cleanup_ppe->cleanup_dispose

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.